4-(2-Aminoethoxy)-3-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethoxy)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQRTNBCFGCDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639872 | |
| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011408-00-6 | |
| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1011408-00-6
Introduction
4-(2-Aminoethoxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a flexible aminoethoxy side chain and a methoxy group on the benzene ring, presents multiple points for chemical modification and interaction with biological targets. This document provides a comprehensive overview of its known properties, drawing from available data and analysis of structurally related compounds.
Chemical and Physical Properties
Direct experimental data for this compound is limited. The following table summarizes key properties, including predicted values where experimental data is unavailable. For comparative purposes, data for the related compound 4-Amino-3-methoxybenzoic acid is also included.
| Property | This compound | 4-Amino-3-methoxybenzoic Acid (for comparison) |
| CAS Number | 1011408-00-6[1] | 2486-69-3[2][3] |
| Molecular Formula | C10H13NO4 | C8H9NO3[3] |
| Molecular Weight | 211.21 g/mol | 167.16 g/mol [3] |
| Melting Point | Not available | 186-188 °C[2] |
| Boiling Point (Predicted) | Not available | 357.9 ± 27.0 °C[2] |
| Density (Predicted) | Not available | 1.303 ± 0.06 g/cm³[2] |
| pKa (Predicted) | Not available | 4.74 ± 0.10[2] |
| Solubility | Not available | Soluble in Methanol[2] |
| Appearance | Not available | White to cream to pale yellow powder, crystals, and/or chunks or fused solid[2] |
Safety and Handling
Hazard Statements (for 4-Amino-3-methoxybenzoic acid):
-
Harmful if swallowed.[4]
-
Harmful in contact with skin.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
Harmful if inhaled.[4]
-
May cause respiratory irritation.[4]
Precautionary Statements (for 4-Amino-3-methoxybenzoic acid):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
IF ON SKIN: Wash with soap and water.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes.[4]
Experimental Protocols
General Synthetic Approach
A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of similar aromatic ether compounds. A common approach involves the Williamson ether synthesis.
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
Methyl 4-hydroxy-3-methoxybenzoate
-
2-(Boc-amino)ethyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H2O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Methodology:
Step 1: Etherification
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate in DMF, add potassium carbonate.
-
Add 2-(Boc-amino)ethyl bromide to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
Step 2: Saponification
-
Dissolve the crude intermediate from Step 1 in a mixture of THF, methanol, and water.
-
Add lithium hydroxide and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected acid.
Step 3: Deprotection
-
Dissolve the Boc-protected acid from Step 2 in dichloromethane.
-
Add trifluoroacetic acid dropwise and stir the mixture at room temperature for a few hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to other benzoic acid derivatives suggests potential areas of investigation. For instance, 4-Amino-3-methoxybenzoic acid has been explored as an intermediate for compounds with antitumor activities and as a building block for checkpoint kinase-1 (Chk1) inhibitors.[2] The aminoethoxy side chain could potentially modulate receptor binding or cellular uptake, making it a candidate for screening in various therapeutic areas.
Visualizations
Caption: General synthetic workflow for this compound.
References
Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid: A Technical Guide
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(2-Aminoethoxy)-3-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategy Overview
The synthesis of this compound commences with the readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthetic route involves a four-step process:
-
Esterification: Protection of the carboxylic acid functionality of vanillic acid as a methyl ester.
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with a protected 2-aminoethyl halide.
-
Deprotection of the Amine: Removal of the amine protecting group.
-
Ester Hydrolysis: Conversion of the methyl ester back to the carboxylic acid to yield the final product.
This strategy is efficient and utilizes common laboratory reagents and techniques.
Detailed Synthesis Pathway
Step 1: Esterification of Vanillic Acid
The carboxylic acid of vanillic acid is first protected as a methyl ester to prevent its interference in the subsequent Williamson ether synthesis. This is achieved by reacting vanillic acid with thionyl chloride in methanol.
Step 2: Williamson Ether Synthesis
The resulting methyl vanillate undergoes a Williamson ether synthesis. The phenoxide, formed by deprotonation of the hydroxyl group with a suitable base like potassium carbonate, acts as a nucleophile, attacking an electrophilic N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine.
Step 3: Deprotection of the Phthalimide Group
The phthalimide protecting group is subsequently removed via hydrazinolysis. Treatment with hydrazine hydrate in a suitable solvent cleaves the phthalimide, liberating the primary amine.
Step 4: Hydrolysis of the Methyl Ester
The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, using lithium hydroxide, followed by acidification to yield this compound.
Quantitative Data Summary
The following tables summarize the reactants, conditions, and expected yields for each step of the synthesis. The data is based on analogous reactions reported in the literature.
Table 1: Esterification of Vanillic Acid
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |
| Vanillic Acid | Thionyl Chloride | Methanol | Room Temperature, 2h | Methyl 4-hydroxy-3-methoxybenzoate | >95 |
Table 2: Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield (%) |
| Methyl 4-hydroxy-3-methoxybenzoate | N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | 70°C, 1h | Methyl 3-methoxy-4-(2-phthalimidoethoxy)benzoate | ~90 |
Table 3: Deprotection of the Phthalimide Group
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |
| Methyl 3-methoxy-4-(2-phthalimidoethoxy)benzoate | Hydrazine hydrate | Ethanol | Reflux | Methyl 4-(2-aminoethoxy)-3-methoxybenzoate | High |
Table 4: Hydrolysis of the Methyl Ester
| Reactant 1 | Reagent | Solvent | Conditions | Product | Yield (%) |
| Methyl 4-(2-aminoethoxy)-3-methoxybenzoate | LiOH | THF/Methanol/Water | 25°C, 12h, then acidify with HCl | This compound | ~96[1] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of Methyl 4-hydroxy-3-methoxybenzoate
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (1 equivalent) in methanol, add thionyl chloride (2 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the solvent in vacuo.
-
Resolve the resulting oil in ice-water and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution to yield the product.
Synthesis of Methyl 3-methoxy-4-(2-phthalimidoethoxy)benzoate
-
In a round-bottom flask, combine methyl 4-hydroxy-3-methoxybenzoate (1 equivalent), N-(2-bromoethyl)phthalimide (1.2 equivalents), and potassium carbonate (1.4 equivalents) in DMF.
-
Heat the reaction mixture to 70°C for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into ice-water with constant stirring.
-
Filter the solid precipitate and wash with cold water to obtain the desired product.
Synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate
-
Dissolve methyl 3-methoxy-4-(2-phthalimidoethoxy)benzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours.
-
After cooling, filter the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Synthesis of this compound
-
To a solution of methyl 4-(2-aminoethoxy)-3-methoxybenzoate (1 equivalent) in a mixture of methanol, tetrahydrofuran, and water, add lithium hydroxide (5 equivalents) at 25°C under a nitrogen atmosphere.
-
Stir the mixture at 25°C for 12 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 2 with 2N HCl to precipitate the product.
-
Filter the solid and concentrate in vacuo to afford the final product as a light-colored solid.[1]
Visualized Synthesis Pathway
The following diagram illustrates the complete synthesis pathway of this compound from vanillic acid.
References
Solubility Profile of 4-(2-Aminoethoxy)-3-methoxybenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility information for the compound 4-(2-Aminoethoxy)-3-methoxybenzoic acid. Due to the limited availability of direct quantitative solubility data for this specific molecule in publicly accessible literature, this document presents qualitative solubility information for structurally related compounds and a comprehensive, standardized experimental protocol for determining solubility. This guide is intended to support research, development, and formulation activities where the solubility of this compound is a critical parameter.
Introduction to this compound
This compound is a complex organic molecule containing a benzoic acid moiety, a methoxy group, and an aminoethoxy side chain. These functional groups are expected to influence its solubility in various solvents. The presence of the carboxylic acid and amino groups suggests that the compound's solubility will be highly dependent on the pH of the medium. The aromatic ring and ether linkages contribute to its potential solubility in organic solvents. A thorough understanding of its solubility is crucial for applications in medicinal chemistry, materials science, and other research areas where it may be used as a building block or an active molecule.
Solubility Data
Extensive searches of scientific databases and literature have revealed a lack of specific quantitative solubility data for this compound. However, to provide a useful reference for researchers, qualitative and quantitative solubility data for structurally similar compounds are presented below. It is crucial to note that while these related compounds share key functional groups, their solubility profiles may differ from that of this compound due to variations in their molecular structure.
Qualitative Solubility of a Structurally Related Compound: 4-Amino-2-methoxybenzoic acid
The following table summarizes the qualitative solubility of 4-Amino-2-methoxybenzoic acid, a compound that shares the aminobenzoic acid core with a methoxy substituent.
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Methanol | Soluble[1] |
This information should be used as a preliminary guide. Experimental verification of the solubility of this compound in these solvents is highly recommended.
Quantitative Solubility of a Structurally Related Compound: 4-Methoxybenzoic Acid
The following table presents quantitative solubility data for 4-Methoxybenzoic acid, which shares the methoxybenzoic acid scaffold. This data, presented as mole fraction solubility at various temperatures, can offer insights into the potential behavior of the target compound in different solvent classes.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10²) |
| Water | 298.15 | 0.051[2] |
| Methanol | 298.15 | 5.531[2] |
| Ethanol | 298.15 | 3.078[2] |
| Acetone | 298.15 | 45.012[2] |
| Acetonitrile | 298.15 | 48.201[2] |
| Ethyl Acetate | 298.15 | 36.088[2] |
| Dichloromethane | 298.15 | 37.019[2] |
| Toluene | 298.15 | 15.221[2] |
| Hexane | 298.15 | 0.053[2] |
| Cyclohexane | 298.15 | 0.060[2] |
This data is for 4-Methoxybenzoic acid and should be interpreted with caution as the presence of the 2-aminoethoxy side chain in the target compound will significantly impact its polarity and hydrogen bonding capabilities, thereby altering its solubility profile.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a solid compound such as this compound in various solvents. This method is based on the widely accepted equilibrium shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solubility)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any suspended microparticles.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute) until a constant weight of the dried solute is obtained.
-
Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). For comparative purposes, mole fraction is also a useful unit.
-
Report the temperature at which the solubility was determined.
-
For aqueous solutions, the pH of the saturated solution should also be measured and reported.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Conclusion
References
A Technical Guide to the Spectral Analysis of Aromatic Compounds: Methodologies and Data Presentation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the standard spectroscopic techniques used in the structural elucidation of organic molecules, with a focus on the analytical workflow for a compound such as "4-(2-Aminoethoxy)-3-methoxybenzoic acid." While specific experimental spectral data for "this compound" is not available in public databases at the time of this writing, this document outlines the established methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
The effective presentation of spectral data is crucial for analysis and communication. The following tables are templates illustrating how the quantitative data for this compound would be structured.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following sections detail the standard experimental protocols for obtaining high-quality NMR, IR, and MS spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required.[1] For ¹³C NMR, which is less sensitive, a higher concentration of 20-100 mg is often necessary.[1][2]
-
Solvent Selection: The sample must be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O).[3] The choice of solvent depends on the solubility of the compound and should not have signals that interfere with the sample's peaks.[2]
-
Dissolution: The weighed sample is placed in a clean, dry vial, and approximately 0.6-0.7 mL of the deuterated solvent is added.[2] The mixture should be gently vortexed or sonicated to ensure complete dissolution.
-
Filtration: To remove any solid particles that could negatively affect the magnetic field homogeneity and spectral quality, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent.[1][3]
-
Tube and Cap: Use clean, high-quality NMR tubes and caps to avoid contamination. The outside of the tube should be wiped clean before insertion into the spectrometer.[2]
Data Acquisition:
-
Spectrometer Setup: The NMR spectrometer is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[3]
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.[2] The magnetic field is then "shimmed" to maximize its homogeneity, which results in sharper spectral lines.[2]
-
Acquisition Parameters: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set.[2]
-
Data Collection: The experiment is initiated to collect the free induction decay (FID), which is then Fourier transformed to produce the NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Thin Solid Film Method):
-
Dissolution: A small amount of the solid sample (around 50 mg, though this is an estimate) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4]
-
Deposition: A drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[4] The thickness of the film can be adjusted by adding more solution if the initial film is too thin, or by cleaning the plate and starting with a more dilute solution if it is too thick.[4]
-
Sample Holder: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.[4]
Data Acquisition:
-
Background Scan: A background spectrum of the empty spectrometer (or the clean salt plate) is recorded.
-
Sample Scan: The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. Fourier transform is used to convert the raw data into a spectrum of absorbance or transmittance versus frequency.[5]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Sample Introduction and Ionization:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after being separated by a technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6] For direct analysis, the sample can be introduced via a heated probe to vaporize it in the vacuum of the instrument.[7]
-
Ionization: The gaseous sample molecules are then ionized. Common methods include:
-
Electron Ionization (EI): A high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (a radical cation).[6][7][8] This is a "hard" ionization technique that often causes extensive fragmentation.[9]
-
Electrospray Ionization (ESI): A "soft" ionization technique suitable for more polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[9]
-
Mass Analysis and Detection:
-
Acceleration: The newly formed ions are accelerated by an electric field.[6][7]
-
Mass Analyzer: The ions are then separated based on their m/z ratio by a mass analyzer, such as a magnetic sector or a quadrupole.[6][8]
-
Detection: A detector records the abundance of ions at each m/z value.[6] The most abundant ion is called the base peak and is assigned a relative intensity of 100%.[8]
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid: A Technical Exploration Based on Structural Analogs
Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, biological targets, and quantitative efficacy of 4-(2-Aminoethoxy)-3-methoxybenzoic acid. Consequently, this document presents a hypothesized mechanism of action based on the well-documented biological activities of its structural analogs. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation, not as established fact.
Introduction: The Benzoic Acid Scaffold in Drug Discovery
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and enzyme inhibitory effects.[1][2] The subject of this technical guide, this compound, is a derivative of vanillic acid, a compound with known biological activities.[3][4] This document will explore the potential mechanism of action of this compound by examining the established activities of its closest structural relatives: 4-Amino-3-methoxybenzoic acid and vanillic acid derivatives.
Hypothesized Mechanism of Action
Based on the activities of its structural analogs, this compound is hypothesized to function as an enzyme inhibitor with potential applications in oncology and as an anti-inflammatory agent. The proposed mechanism of action is likely multi-faceted, targeting key enzymes in pathological signaling pathways.
Enzyme Inhibition
A primary hypothesized mechanism of action is the inhibition of various enzymes. Benzoic acid derivatives have a well-documented history as enzyme inhibitors.[1][5][6][7]
-
Hydroxylase Inhibition: The close structural analog, 4-Amino-3-methoxybenzoic acid, is a known inhibitor of hydroxylase enzymes.[8] It is plausible that this compound shares this activity. Hydroxylases are a broad class of enzymes involved in various metabolic pathways, and their inhibition can have significant physiological effects.
-
Tyrosinase Inhibition: Many benzoic acid derivatives have been shown to be potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2] This suggests a potential application in treating hyperpigmentation disorders.
-
Other Potential Enzyme Targets: Other benzoic acid derivatives have been shown to inhibit acetylcholinesterase, carbonic anhydrase, and α-amylase.[1][7]
Anti-Cancer Activity
The potential for anti-cancer activity is a significant aspect of the hypothesized mechanism of action. This is supported by the known anti-proliferative effects of 4-Amino-3-methoxybenzoic acid and various vanillic acid derivatives.[8][9]
-
Inhibition of Cancer Cell Growth: 4-Amino-3-methoxybenzoic acid has been shown to inhibit cancer cell growth at nanomolar concentrations.[8]
-
Modulation of Signaling Pathways: Vanillic acid has been reported to inhibit the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK signaling pathways in human colon cancer cells.[9] These pathways are crucial for cell proliferation, survival, and angiogenesis. It is hypothesized that this compound could similarly modulate these or related pathways.
Quantitative Data from Structural Analogs
The following table summarizes the available quantitative data for the enzyme inhibitory and anti-cancer activities of structural analogs of this compound.
| Compound Class/Derivative | Target/Cell Line | Activity Type | Value | Reference |
| Tetrahydroisoquinolynyl-benzoic acid derivative | hCA I | Kᵢ | 33.00 ± 0.29 nM | [1] |
| Tetrahydroisoquinolynyl-benzoic acid derivative | hCA II | Kᵢ | 18.78 ± 0.09 nM | [1] |
| Tetrahydroisoquinolynyl-benzoic acid derivative | AChE | Kᵢ | 13.62 ± 0.21 nM | [1] |
| Benzoic acid derivative (Compound 7) | Tyrosinase | IC₅₀ | 1.09 µM | [2] |
| 2,3,4-trihydroxybenzoic acid | α-amylase | IC₅₀ | 17.30 ± 0.73 mM | [7] |
Experimental Protocols for Studying Structural Analogs
The following are detailed methodologies for key experiments that have been used to characterize the biological activities of structural analogs of this compound. These protocols can serve as a template for the investigation of the target compound.
Enzyme Inhibition Assays
-
Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of AChE, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.
-
-
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂.
-
Procedure:
-
Prepare a solution of the test compound.
-
In a suitable reaction vessel, combine a solution of purified human CA isoenzyme (e.g., hCA I or hCA II), a buffer (e.g., Tris-HCl, pH 7.4), and the test compound.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).
-
Calculate the inhibitory activity and determine the Kᵢ value.
-
In Vitro Anti-Cancer Assays
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Visualizations of Hypothesized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and a general experimental workflow for testing the biological activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review on Pharmacological Activities of Vanillic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 9. mdpi.com [mdpi.com]
Lack of Publicly Available Biological Activity Data for 4-(2-Aminoethoxy)-3-methoxybenzoic acid Prevents In-Depth Analysis
A comprehensive search of scientific literature and chemical databases has revealed no specific public data on the biological activity screening of 4-(2-Aminoethoxy)-3-methoxybenzoic acid. Despite its availability from chemical suppliers, this particular compound has not been the subject of published research detailing its biological effects, potential mechanisms of action, or involvement in any signaling pathways. Consequently, the creation of an in-depth technical guide, as requested, with quantitative data, detailed experimental protocols, and visualizations of its biological interactions is not possible at this time.
While there is no direct information on "this compound," research on structurally related compounds may offer initial insights for researchers interested in exploring its potential biological activities. These related molecules share a substituted benzoic acid core and may provide a starting point for hypothesis-driven screening.
Biological Activities of Structurally Related Compounds:
It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to "this compound," as small structural modifications can lead to significant changes in biological function. However, their activities can inform the design of initial screening assays.
For instance, derivatives of 4-aminobenzoic acid have been investigated for a wide array of biological effects, including antimicrobial and anti-inflammatory properties. Similarly, compounds containing a methoxybenzoic acid scaffold, such as vanillic acid and its derivatives, have been explored for their antioxidant, anti-cancer, and neuroprotective potentials. The presence of an aminoethoxy side chain can influence the molecule's polarity, solubility, and ability to interact with biological targets, potentially leading to novel activities.
Proposed Initial Steps for Biological Activity Screening:
For researchers considering the investigation of "this compound," a logical starting point would be to perform a broad-based primary screening to identify any potential areas of biological activity. A general workflow for such an initial investigation is proposed below.
Caption: Proposed workflow for the initial biological activity screening of a novel compound.
Without foundational data from such screening, any discussion of experimental protocols or signaling pathways for "this compound" would be purely speculative. Researchers are encouraged to conduct these initial studies to elucidate the biological profile of this molecule. As new data becomes available through future research, a comprehensive technical guide could be developed.
In-depth Analysis of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid Reveals Limited Public Data on Therapeutic Targets
A comprehensive review of available scientific literature and patent databases indicates that "4-(2-Aminoethoxy)-3-methoxybenzoic acid" is a known chemical entity available for research purposes, but detailed studies on its specific biological activities and potential therapeutic targets are not publicly available at this time. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, cannot be fulfilled based on the current state of published research.
While the direct biological evaluation of "this compound" is not documented, an analysis of its structural motifs and related benzoic acid derivatives can offer speculative insights into its potential areas of pharmacological interest. Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known to be versatile scaffolds for developing new therapeutic agents.
The Benzoic Acid Scaffold in Drug Discovery
The benzoic acid core is a common feature in a multitude of biologically active compounds. Its chemical structure allows for diverse modifications, enabling chemists to fine-tune pharmacological properties to engage with a wide array of biological targets. Research on various substituted benzoic acids has led to the development of drugs with applications in several therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a benzoic acid framework.
-
Antimicrobial Agents: The scaffold is integral to certain antibiotics and antifungal medications.
-
Antiviral Compounds: Some antiviral drugs incorporate this chemical moiety.
Analysis of Structurally Related Compounds
Although specific data for "this compound" is lacking, studies on compounds with similar structural features, such as other alkoxy- and amino-substituted benzoic acids, suggest potential, albeit unconfirmed, avenues for investigation. For instance, derivatives of 4-aminobenzoic acid are known to interfere with folate synthesis in bacteria, forming the basis of sulfonamide antibiotics. The presence of the methoxy and aminoethoxy groups on the benzene ring of the target compound introduces unique electronic and steric properties that could modulate its interaction with biological macromolecules.
A related compound, 4-(2-(dimethylamino)ethoxy)benzohydrazide, has been investigated for its potential as an inhibitor of Entamoeba histolytica, the parasite responsible for amoebiasis. This suggests that the ethoxy-benzoic acid backbone could be a starting point for the development of antiparasitic agents.
Future Research Directions
The absence of public data on "this compound" highlights a gap in the current scientific knowledge. Future research efforts could focus on the following:
-
High-Throughput Screening: Evaluating the compound against a broad panel of biological targets to identify potential activities.
-
In Vitro and In Vivo Studies: Conducting experiments to determine its efficacy and mechanism of action in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how chemical modifications affect its biological activity.
Until such studies are conducted and their results published, any discussion of the therapeutic targets of "this compound" remains speculative. The scientific and drug development community is encouraged to undertake a thorough investigation of this and other under-characterized chemical compounds to uncover new therapeutic opportunities.
An In-depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxybenzoic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents. This technical guide focuses on the derivatives and analogues of 4-(2-Aminoethoxy)-3-methoxybenzoic acid, a specific scaffold with potential therapeutic applications. While direct research on this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide insights into its potential synthesis, biological activities, and mechanisms of action. This document aims to serve as a foundational resource to stimulate and guide further research and development in this promising area.
Introduction: The Versatility of the Benzoic Acid Core
Benzoic acid and its derivatives are prevalent in a wide array of biologically active compounds, demonstrating activities that span from antimicrobial and anti-inflammatory to anticancer and enzyme inhibition.[1][2] The versatility of the benzoic acid ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of an aminoethoxy group at the 4-position and a methoxy group at the 3-position suggests the potential for unique biological interactions. The ether linkage provides flexibility, while the amino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions within biological targets.
Structurally related compounds, such as 4-Amino-3-methoxybenzoic acid, have shown potential as anticancer agents and hydroxylase inhibitors.[3] This provides a strong rationale for the investigation of this compound derivatives as a novel class of therapeutic agents.
Synthesis of this compound and its Analogues
A definitive, published synthesis protocol for this compound was not identified in the current literature. However, a plausible synthetic route can be extrapolated from the synthesis of its close analogue, 4-Amino-3-methoxybenzoic acid.
Proposed Synthetic Pathway
A potential synthetic route could start from a commercially available precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis could proceed through the following conceptual steps:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Precursor (4-Amino-3-methoxybenzoic acid)
While a direct protocol for the target molecule is unavailable, the following is a documented procedure for the synthesis of the related precursor, 4-Amino-3-methoxybenzoic acid, which could be adapted.
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
Methanol (MeOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Nitrogen (N₂) gas
Procedure:
-
A solution of methyl 4-amino-3-methoxybenzoate is prepared in a mixture of MeOH, H₂O, and THF.
-
LiOH is added to the solution at 25 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 25 °C for 12 hours.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
The mixture is concentrated under reduced pressure.
-
The residue is poured into water and stirred.
-
The aqueous phase is extracted with EtOAc.
-
The pH of the aqueous phase is adjusted to 2 with 2 N HCl to precipitate the product.
-
The solid product is collected by filtration and concentrated in vacuo.
Potential Biological Activities and Therapeutic Applications
Based on the biological activities of structurally similar benzoic acid derivatives, compounds based on the this compound scaffold may exhibit a range of pharmacological effects.
Anticancer Activity
Derivatives of 4-methoxybenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines. The structurally similar 4-Amino-3-methoxybenzoic acid has been reported to inhibit cancer cell growth at nanomolar concentrations.[3] This suggests that derivatives of this compound could be promising candidates for anticancer drug discovery.
Potential Signaling Pathway Involvement:
While the specific pathways for the target compound are unknown, other substituted benzoic acid derivatives have been shown to interact with key cancer-related signaling pathways. For instance, some derivatives act as inhibitors of receptor tyrosine kinases.
Caption: A potential mechanism of anticancer action via Receptor Tyrosine Kinase inhibition.
Enzyme Inhibition
Benzoic acid derivatives are known to inhibit various enzymes. 4-Amino-3-methoxybenzoic acid is a known inhibitor of the enzyme hydroxylase.[3] Other related compounds have shown inhibitory activity against 12-lipoxygenase, a key enzyme in inflammatory pathways.[4][5][6]
Quantitative Data for Related Analogues:
Direct quantitative data for this compound derivatives is not available. The following table summarizes data for related benzoic acid derivatives to provide a contextual reference.
| Compound Class | Enzyme Target | IC₅₀ / Potency | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | Nanomolar potency | [4] |
| Methoxy amino chalcone derivatives | Breast Cancer Cells (T47D) | IC₅₀ = 5.28 µg/mL (for (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one) |
Anti-inflammatory Activity
The inhibition of enzymes like 12-lipoxygenase suggests a potential role for these compounds as anti-inflammatory agents.[4][5][6] Various phenoxyalkanoic acid and other benzoic acid derivatives have been synthesized and shown to possess anti-inflammatory and analgesic properties.[7][8][9][10]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of standardized in vitro and in vivo assays would be required.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating anticancer potential.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Caption: General workflow of an MTT assay for cytotoxicity screening.
Enzyme Inhibition Assays
The specific protocol for an enzyme inhibition assay will depend on the target enzyme. Generally, these assays involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
General Procedure:
-
A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer.
-
The test compound (inhibitor) is added at various concentrations.
-
The reaction is initiated, and the product formation or substrate consumption is monitored over time using a spectrophotometer, fluorometer, or luminometer.
-
The rate of the reaction is calculated.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC₅₀ value is calculated from a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents an under-explored area of medicinal chemistry with significant potential. Drawing parallels from structurally related compounds, derivatives of this core structure are promising candidates for the development of new anticancer, anti-inflammatory, and enzyme-inhibiting agents.
Future research should focus on:
-
Developing and optimizing a robust synthetic route to this compound and its derivatives.
-
Synthesizing a library of analogues with diverse substitutions to establish a clear structure-activity relationship (SAR).
-
Screening these compounds against a panel of cancer cell lines and relevant enzymes to identify lead candidates.
-
Investigating the mechanism of action of the most potent compounds to understand their molecular targets and signaling pathways.
This technical guide provides a starting point for researchers and drug development professionals to embark on the exploration of this promising class of compounds. The insights gathered from related molecular structures strongly suggest that the this compound core is a valuable scaffold for the discovery of novel therapeutics.
References
- 1. 4-[2-(Acetylamino)ethoxy]benzoic acid | 297137-62-3 | Benchchem [benchchem.com]
- 2. This compound | 1011408-00-6 | Benchchem [benchchem.com]
- 3. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 4. US10266488B2 - 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - Google Patents [patents.google.com]
- 5. EP3054936B1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents [patents.google.com]
- 6. 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives As Potent And Selective Inhibitors Of Human 12-Lipoxygenase. | Technology Transfer [techtransfer.nih.gov]
- 7. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Moiety: A Technical Guide to the Historical Research and Discovery of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the historical research and discovery of the compound 4-(2-Aminoethoxy)-3-methoxybenzoic acid. While a singular, seminal publication marking its initial synthesis remains elusive within the annals of chemical literature, its structural relationship to the naturally abundant and well-studied vanillic acid provides a clear lineage and a logical pathway to its conception and synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a plausible historical context, detailed synthetic protocols based on analogous reactions, and a summary of its physicochemical properties.
I. Historical Context and Presumed Discovery
The history of this compound is intrinsically linked to the exploration of vanillic acid (4-hydroxy-3-methoxybenzoic acid) derivatives. Vanillic acid, a simple phenolic acid, has been a focal point of chemical research since the 19th century due to its origin from vanillin and its potential as a scaffold for medicinal and industrial compounds.
The mid-20th century saw a surge in the synthesis of novel organic compounds for pharmaceutical applications. A common strategy during this era was the modification of naturally occurring molecules to explore structure-activity relationships. It is highly probable that this compound was first synthesized during this period as part of a broader investigation into the biological activities of vanillic acid ethers. The introduction of an aminoethoxy side chain at the 4-position of the benzoic acid ring would have been a logical step to modulate properties such as solubility, basicity, and receptor-binding capabilities.
While a specific date or individual cannot be definitively credited with its discovery from the available literature, the synthetic route is straightforward and relies on well-established chemical transformations, suggesting its synthesis was likely achieved in multiple laboratories exploring vanillic acid chemistry.
II. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in experimental settings and for predicting its behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.22 g/mol |
| CAS Number | 1011408-00-6 |
| Appearance | Off-white to white solid |
| Solubility | Soluble in polar organic solvents |
| pKa (predicted) | ~4.5 (carboxylic acid), ~9.5 (amine) |
Table 1. Physicochemical properties of this compound.
III. Plausible Synthetic Pathway and Experimental Protocols
The most logical and historically consistent synthetic route to this compound commences with vanillic acid. The synthesis involves a three-step process: esterification of the carboxylic acid, etherification of the phenolic hydroxyl group, and subsequent deprotection of the amine and hydrolysis of the ester.
Caption: Plausible synthetic pathway for this compound.
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
This initial step protects the carboxylic acid functionality, preventing it from interfering with the subsequent etherification reaction.
Protocol:
-
Suspend vanillic acid (1 equivalent) in methanol (10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl vanillate as a white solid.
Step 2: Williamson Ether Synthesis
The phenolic hydroxyl group of methyl vanillate is etherified using a protected 2-aminoethyl halide. An N-Boc protecting group is commonly used for the amine.
Protocol:
-
Dissolve methyl vanillate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution.
-
Add N-Boc-2-bromoethylamine (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl N-Boc-4-(2-aminoethoxy)-3-methoxybenzoate.
Step 3: Deprotection and Hydrolysis
The final step involves the removal of the N-Boc protecting group and the hydrolysis of the methyl ester to yield the target carboxylic acid.
Protocol:
-
Dissolve the protected intermediate (1 equivalent) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
To achieve hydrolysis of the ester, dissolve the residue in a mixture of methanol and aqueous sodium hydroxide solution (1M).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with hydrochloric acid (1M) to a pH of approximately 5-6, at which point the product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
IV. Logical Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound is a systematic process ensuring the identity and purity of the final compound.
Caption: General experimental workflow for the synthesis and characterization.
V. Potential Signaling Pathway Involvement
While the specific biological activities of this compound are not extensively documented in early literature, its structural motifs suggest potential interactions with various biological targets. The presence of the catechol-like ether and the benzoic acid moiety are common features in compounds that interact with G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.
Caption: Hypothetical GPCR signaling pathway interaction.
VI. Conclusion
The historical discovery of this compound is best understood as a logical progression in the rich history of vanillic acid chemistry. While its initial synthesis is not marked by a single, celebrated publication, its structural design and the methods for its preparation are well-grounded in the principles of organic synthesis prevalent in the mid-20th century. This technical guide provides a robust framework for understanding its origins, synthesis, and potential biological significance, serving as a valuable resource for the modern researcher.
Methodological & Application
Application Note: Laboratory-Scale Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid
Introduction
4-(2-Aminoethoxy)-3-methoxybenzoic acid is a key building block in medicinal chemistry and drug development, valued for its bifunctional nature incorporating a flexible aminoethoxy side-chain and a substituted benzoic acid core. This structure is amenable to a variety of chemical modifications, making it a versatile scaffold for the synthesis of targeted therapeutic agents. This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound, starting from the readily available methyl 4-hydroxy-3-methoxybenzoate. The described methodology employs a Williamson ether synthesis to introduce the protected aminoethoxy moiety, followed by a Gabriel amine synthesis and subsequent saponification to yield the final product.
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Etherification: Reaction of methyl 4-hydroxy-3-methoxybenzoate with N-(2-bromoethyl)phthalimide to form methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate.
-
Deprotection: Removal of the phthalimide protecting group using hydrazine hydrate to yield methyl 4-(2-aminoethoxy)-3-methoxybenzoate.
-
Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product, this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1. Etherification | Methyl 4-hydroxy-3-methoxybenzoate | 182.17 | 5.00 g | 27.4 | 1.0 |
| N-(2-Bromoethyl)phthalimide | 254.08 | 7.68 g | 30.2 | 1.1 | |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.68 g | 41.1 | 1.5 | |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - | |
| 2. Deprotection | Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate | 355.35 | (Assumed quantitative) | 27.4 | 1.0 |
| Hydrazine hydrate (64% soln.) | 50.06 | 2.67 mL | 54.8 | 2.0 | |
| Ethanol (EtOH) | 46.07 | 75 mL | - | - | |
| 3. Saponification | Methyl 4-(2-aminoethoxy)-3-methoxybenzoate | 225.24 | (Assumed ~85% yield) | 23.3 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.86 g | 46.6 | 2.0 | |
| Methanol (MeOH) | 32.04 | 25 mL | - | - | |
| Water (H₂O) | 18.02 | 25 mL | - | - | |
| Hydrochloric Acid (HCl), 1M | 36.46 | To pH ~5-6 | - | - |
Experimental Protocols
Step 1: Synthesis of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxy-3-methoxybenzoate (5.00 g, 27.4 mmol), N-(2-bromoethyl)phthalimide (7.68 g, 30.2 mmol), and potassium carbonate (5.68 g, 41.1 mmol).
-
Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold water with stirring.
-
The solid precipitate is collected by vacuum filtration, washed with copious amounts of water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to obtain methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate as a white to off-white solid.
Step 2: Synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate
-
In a 250 mL round-bottom flask, suspend the dried product from Step 1 (assuming a quantitative yield, ~9.75 g, 27.4 mmol) in 75 mL of ethanol.
-
Add hydrazine hydrate (2.67 mL, 54.8 mmol) to the suspension.[1]
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick precipitate of phthalhydrazide will form.[1][2] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(2-aminoethoxy)-3-methoxybenzoate, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude product from Step 2 in a mixture of 25 mL of methanol and 25 mL of water in a 100 mL round-bottom flask.
-
Add sodium hydroxide (1.86 g, 46.6 mmol) to the solution.
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.
-
Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of 1M hydrochloric acid. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid, a key building block in pharmaceutical research and drug development. The synthesis commences with the readily available starting material, vanillic acid, and proceeds through a four-step sequence involving esterification, etherification, phthalimide deprotection, and final ester hydrolysis.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. The presence of a flexible aminoethoxy side chain, a methoxy group, and a carboxylic acid moiety on a benzene ring provides a versatile scaffold for the development of novel therapeutic agents. The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential for applications in areas such as oncology, neuroscience, and infectious diseases. This protocol outlines a reliable and reproducible synthetic route to access this valuable compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following four-step pathway:
Application Note: Purification of 4-(2-Aminoethoxy)-3-methoxybenzoic acid by Recrystallization
Introduction
4-(2-Aminoethoxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. The purity of such compounds is critical for reliable experimental results and for meeting regulatory standards in drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, based on established principles for similar aromatic carboxylic acids.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature, but the target compound will be significantly less soluble at lower temperatures, allowing it to crystallize out of the solution upon cooling, while the impurities remain dissolved in the mother liquor. For compounds with both acidic (carboxylic acid) and basic (amino) functional groups like this compound, polar solvents or solvent mixtures are generally effective.
Experimental Protocol
1. Solvent Selection
The choice of solvent is crucial for successful recrystallization. Based on the polarity of this compound, which contains polar carboxylic acid, amino, and ether functional groups, polar protic solvents are recommended as a starting point.
Recommended Solvents for Screening:
-
Water
-
Ethanol
-
Methanol
-
Ethanol/Water mixture
-
Methanol/Water mixture
A preliminary solubility test should be performed with small amounts of the crude material to identify the optimal solvent or solvent mixture. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature.
2. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (or the more polar solvent of a mixture, e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is important to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, a hot filtration step is necessary. Preheat a funnel and a receiving flask to prevent premature crystallization. Quickly filter the hot solution to remove the solid impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
3. Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling out" | Solution is too concentrated; Cooling is too rapid; Impurities depressing the melting point. | Reheat the solution to dissolve the oil, add more solvent, and allow to cool more slowly.[1] |
| No Crystal Formation | Solution is too dilute; Supersaturation. | Induce crystallization by scratching the inside of the flask or by adding a seed crystal. If too dilute, evaporate some solvent and cool again.[1] |
| Low Crystal Yield | Too much solvent was used; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated.[2] |
Data Presentation
The following table should be used to record the quantitative data from the recrystallization process to assess the effectiveness of the purification.
| Parameter | Crude Material | Purified Material |
| Mass (g) | ||
| Appearance | ||
| Melting Point (°C) | ||
| Purity (e.g., by HPLC, %) | ||
| Recovery Yield (%) | N/A |
Recovery Yield (%) = (Mass of Purified Material / Mass of Crude Material) x 100
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
HPLC method for "4-(2-Aminoethoxy)-3-methoxybenzoic acid" analysis
An Application Note for the Analysis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid by High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development as a building block for more complex molecules. Accurate and reliable analytical methods are essential for its quantification in various stages of drug discovery and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for purity assessment and quantitative determination.
Physicochemical Properties
While specific experimental data for this compound is not widely available, its structural similarity to other substituted benzoic acids allows for the estimation of key properties relevant to HPLC method development. The presence of a carboxylic acid, an amino group, and a methoxy group suggests that the compound is polar and will exhibit both acidic and basic properties. The UV absorbance is expected to be significant due to the substituted benzene ring, making UV detection a suitable choice. For the related compound, 4-Amino-3-methoxybenzoic acid, the predicted pKa is approximately 4.74.[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in a diluent (e.g., 50:50 Water:Acetonitrile). Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Samples are dissolved in the diluent and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
A gradient elution is recommended to ensure good separation and peak shape. The following conditions have been found to be suitable for compounds with similar structures.[2][3]
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B, 2-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Data Presentation
System Suitability
System suitability parameters should be established to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Method Validation (Representative Data)
The method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and expected results.
| Validation Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive HPLC method for the analysis of this compound. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for the effective separation and quantification of the analyte. This method is suitable for routine quality control and research applications. Further optimization may be required depending on the specific sample matrix and analytical requirements.
References
- 1. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]
- 2. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "4-(2-Aminoethoxy)-3-methoxybenzoic acid" in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of "4-(2-Aminoethoxy)-3-methoxybenzoic acid" as a versatile building block in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous anthranilic acid derivatives and are intended to serve as a foundational guide for researchers.
Introduction
"this compound" is a substituted anthranilic acid derivative incorporating a flexible aminoethoxy side chain. This unique structural feature offers opportunities for the synthesis of a diverse range of heterocyclic scaffolds. The primary amino group and the carboxylic acid moiety are strategically positioned for cyclization reactions, while the methoxy group and the ether linkage can influence the physicochemical properties and biological activity of the resulting compounds. The benzoic acid scaffold is a well-established pharmacophore in numerous approved drugs, and its derivatives are of great interest in the development of new therapeutic agents.[1]
Proposed Synthetic Route for this compound
A plausible synthetic route for the preparation of "this compound" can be conceptualized starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The synthesis involves the protection of the carboxylic acid, followed by etherification to introduce the aminoethoxy side chain, and subsequent deprotection.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Application in the Synthesis of Novel Heterocycles
"this compound" can serve as a key precursor for the synthesis of various heterocyclic systems, including but not limited to quinazolinones and benzoxazinones. These scaffolds are prevalent in many biologically active molecules.
Synthesis of Substituted Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The reaction of anthranilic acid derivatives with a one-carbon source, such as formamide or orthoesters, is a common method for their synthesis.
Experimental Protocol: Proposed Synthesis of 7-(2-Aminoethoxy)-6-methoxyquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine "this compound" (1 equivalent) and formamide (10-20 equivalents).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagent | Formamide |
| Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization/Column Chromatography |
Diagram: Synthesis of a Substituted Quinazolinone
References
Application Notes and Protocols for 4-(2-Aminoethoxy)-3-methoxybenzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethoxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry. The benzoic acid scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1] The presence of an aminoethoxy group at the 4-position and a methoxy group at the 3-position offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active amino-methoxybenzoic acid derivatives suggests its potential as a valuable building block in drug discovery.[2][3]
This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds. It includes potential therapeutic areas, experimental protocols for biological evaluation, and representative data from analogous compounds to guide researchers in their investigations.
Potential Therapeutic Applications
Based on the biological activities of analogous amino-methoxybenzoic acid and substituted benzoic acid derivatives, this compound could be explored for the following applications:
-
Anticancer Activity: Benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The structural motifs present in this compound could be leveraged to design novel anticancer agents.
-
Antimicrobial Activity: Substituted benzoic acids are known to possess antimicrobial properties.[5] Derivatives of this compound could be synthesized and evaluated for their efficacy against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Benzoic acid derivatives have been investigated for their anti-inflammatory potential.[6][7] The core scaffold can be used to develop novel anti-inflammatory agents.
-
Enzyme Inhibition: The specific substitution pattern of this compound makes it a candidate for targeting various enzymes implicated in disease. For instance, derivatives of benzoic acid have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase.[8]
Data Presentation: Biological Activities of Analogous Benzoic Acid Derivatives
The following tables summarize the quantitative data for various benzoic acid derivatives, providing a comparative overview of their biological activities. This data can serve as a benchmark for evaluating the potential of novel derivatives of this compound.
Table 1: Anticancer Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [4] |
| Quinazolinone derivatives | MCF-7 | 100 | [4] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 | [4] |
Table 2: Antimicrobial Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [5] |
| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 | [5] |
| 4-hydroxybenzoic acid | Escherichia coli | >1000 | [5] |
| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Escherichia coli | >1000 | [5] |
Table 3: Enzyme Inhibition by Substituted Benzoic Acid Derivatives
| Compound/Derivative | Enzyme | Kᵢ (nM) | Reference |
| 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted benzoic acid derivative (6c) | hCA I | 33.00 ± 0.29 | [8] |
| cyclohexanone-substituted benzoic acid derivative (6e) | hCA II | 18.78 ± 0.09 | [8] |
| 2,2-dimethyl-1,3-dioxan-4-one-substituted benzoic acid derivative (6f) | AChE | 13.62 ± 0.21 | [8] |
Experimental Protocols
The following are detailed protocols for key in vitro assays that can be used to evaluate the biological activity of this compound and its derivatives.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.[5]
In Vitro Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[5]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound or its derivatives
-
Positive control (a known antibiotic or antifungal)
-
Spectrophotometer or microplate reader
Procedure:
-
Microorganism Preparation: Culture the microorganism in the appropriate broth medium to reach a specific cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[5]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Hypothetical Signaling Pathway: Inhibition of a Pro-inflammatory Pathway
References
- 1. preprints.org [preprints.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. srinichem.com [srinichem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "4-(2-Aminoethoxy)-3-methoxybenzoic acid" as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are generalized for the use of "4-(2-Aminoethoxy)-3-methoxybenzoic acid" as a bifunctional linker in bioconjugation. Due to a lack of specific published data for this exact molecule, these guidelines have been adapted from established protocols for similar amine- and carboxyl-containing linkers. Optimization will be required for specific applications.
Introduction
"this compound" is a heterobifunctional linker possessing a primary amine and a carboxylic acid, separated by a short ethoxy-methoxy-phenyl spacer. This structure allows for the sequential conjugation of two different molecules, making it a potential tool in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The primary amine can be used for conjugation to carboxyl-containing molecules, while the carboxylic acid can be activated to react with primary amines on biomolecules like antibodies or proteins. The methoxy-substituted phenyl ring provides a rigid spacer that can influence the spatial orientation of the conjugated molecules.
Potential Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid would be activated to react with lysine residues on the antibody, while the amine group could be pre-reacted with a payload containing a suitable reactive group (e.g., a carboxyl group to form an amide bond).
-
PROTACs: This linker can connect a target protein-binding ligand to an E3 ligase-binding ligand. The bifunctional nature of the linker allows for a modular synthesis of the PROTAC molecule.
-
Surface Modification: Immobilization of proteins or other biomolecules onto surfaces functionalized with either amine- or carboxyl-reactive groups.
-
Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules.
Physicochemical and Bioconjugation Properties (Hypothetical)
The following table summarizes the expected properties and performance of "this compound" as a bioconjugation linker. These values are illustrative and based on typical results for similar small molecule linkers.
| Property | Value/Characteristic | Method of Determination |
| Molecular Weight | 211.22 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC, NMR |
| Solubility | Soluble in organic solvents (DMSO, DMF), limited solubility in aqueous buffers. | Visual Inspection, UV-Vis Spectroscopy |
| Optimal Activation pH (Carboxyl) | 5.5 - 6.5 (for EDC/NHS chemistry) | pH Titration, Reaction Optimization |
| Optimal Conjugation pH (Amine) | 7.2 - 8.5 (for reaction with activated esters) | pH Optimization Studies |
| Typical Conjugation Efficiency | 60 - 80% | SDS-PAGE, SEC-HPLC, Mass Spectrometry |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Resulting Linkage Stability | Stable amide bond | HPLC-MS analysis of conjugate over time in plasma |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Payload to an Antibody
This protocol describes the conjugation of a payload (containing a carboxylic acid) to the amine group of the linker, followed by activation of the linker's carboxylic acid and conjugation to an antibody.
Materials:
-
"this compound" linker
-
Payload-COOH (Payload with a carboxylic acid group)
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Conjugation of Payload to the Linker's Amine Group
-
Dissolve Payload-COOH (1 equivalent) and "this compound" (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Payload-Linker conjugate by reverse-phase HPLC.
-
Lyophilize the purified product.
Step 2: Conjugation of Payload-Linker to the Antibody
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the purified Payload-Linker (10-20 fold molar excess over the antibody) in a minimal amount of DMSO.
-
In a separate tube, dissolve EDC (1.5 equivalents relative to the Payload-Linker) and sulfo-NHS (1.5 equivalents relative to the Payload-Linker) in Activation Buffer.
-
Add the EDC/sulfo-NHS solution to the Payload-Linker solution.
-
Incubate for 15-30 minutes at room temperature to generate the sulfo-NHS ester.
-
-
Conjugation to the Antibody:
-
Immediately add the activated Payload-Linker solution to the antibody solution in Conjugation Buffer. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the resulting ADC using a desalting column to remove unreacted Payload-Linker and byproducts.
-
Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)
1. SDS-PAGE Analysis:
-
Run reduced and non-reduced samples of the purified ADC on an SDS-PAGE gel alongside the unconjugated antibody.
-
An increase in the molecular weight of the light and/or heavy chains (reduced) and the full antibody (non-reduced) will indicate successful conjugation.
2. Size-Exclusion Chromatography (SEC-HPLC):
-
Analyze the ADC by SEC-HPLC to assess for aggregation. The chromatogram should show a main peak corresponding to the monomeric ADC with minimal high molecular weight species.
3. Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Use HIC-HPLC to determine the drug-to-antibody ratio (DAR) distribution. The chromatogram will show multiple peaks corresponding to the antibody with different numbers of conjugated drugs.
4. Mass Spectrometry (MS):
-
Determine the exact mass of the ADC using techniques like ESI-MS to confirm the number of conjugated linkers and payloads.
Visualizations
Caption: General workflow for bioconjugation using an amine- and carboxyl-containing linker.
Application Notes and Protocols for 4-(2-Aminoethoxy)-3-methoxybenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and proposed protocols for the application of 4-(2-Aminoethoxy)-3-methoxybenzoic acid as a novel, acid-labile linker for solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides. Drawing upon the established principles of Fmoc/tBu chemistry and the behavior of alkoxy-substituted benzyl-type linkers, we have termed this linker "AMEBA-Linker" (Amino-Methoxy-Ethoxy-Benzoic Acid) for clarity. These application notes offer a comprehensive guide for researchers interested in exploring the potential of this linker in their peptide synthesis workflows. It is important to note that the following protocols are based on established chemical principles and analogies to well-documented linkers, as direct experimental data for this specific molecule in SPPS is not currently available in the public domain.
Introduction to the AMEBA-Linker
The this compound (AMEBA-Linker) presents a promising scaffold for solid-phase peptide synthesis. Its structure incorporates key features that are desirable in a linker for Fmoc-based SPPS:
-
A carboxylic acid group for covalent attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin).
-
A primary amino group on the ethoxy side chain, which serves as the initiation point for peptide chain elongation.
-
Electron-donating methoxy and ethoxy groups on the aromatic ring, which are anticipated to confer acid lability to the final peptide-linker bond, allowing for cleavage under moderately acidic conditions, similar to established linkers like the Rink Amide linker.
The primary application of the AMEBA-linker is envisioned for the synthesis of C-terminal peptide amides. Upon cleavage, the peptide is released with a terminal amide functionality, which is a common feature in many biologically active peptides.
Proposed Reaction Scheme and Workflow
The overall workflow for utilizing the AMEBA-linker in SPPS can be visualized as a three-stage process: linker attachment to the resin, peptide synthesis via Fmoc chemistry, and final cleavage of the peptide amide from the solid support.
Experimental Protocols
The following are detailed, theoretical protocols for the use of the AMEBA-linker in manual Fmoc-SPPS.
Materials and Reagents
-
This compound (AMEBA-Linker)
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1% DVB)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Fmoc-protected amino acids
-
Kaiser test kit
Protocol 1: Attachment of AMEBA-Linker to Aminomethyl Resin
This protocol describes the covalent coupling of the AMEBA-linker to an aminomethyl-functionalized solid support.
Workflow Diagram:
Procedure:
-
Swell aminomethyl polystyrene resin (1 g, e.g., 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
In a separate flask, dissolve AMEBA-linker (3 equivalents to resin loading, e.g., 3.0 mmol), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Note: Pre-activation for 10-15 minutes may be beneficial.
-
Add the activated linker solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Drain the reaction mixture and wash the resin with DMF (5 x 10 mL).
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.
-
(Optional but recommended) Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resulting AMEBA-resin under high vacuum. The loading of the linker can be determined by Fmoc quantification after coupling the first Fmoc-amino acid.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the standard cycle for elongating the peptide chain on the AMEBA-resin.
Procedure:
-
Fmoc Deprotection:
-
Swell the AMEBA-resin (or peptidyl-resin) in DMF (10 mL) for 30 minutes.
-
Drain the DMF and add a 20% piperidine in DMF solution (10 mL).
-
Agitate for 3 minutes, drain, and add a fresh 20% piperidine in DMF solution (10 mL).
-
Agitate for an additional 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq. relative to resin loading), a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm complete coupling. If positive, recouple.
-
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Protocol 3: Cleavage of the Peptide from AMEBA-Resin
This protocol describes the final step of releasing the C-terminal peptide amide from the solid support. The cleavage cocktail composition and time are estimations based on the expected acid lability of the linker.
Estimated Cleavage Conditions:
| Cleavage Cocktail Component | Standard Cleavage | For Peptides with Sensitive Residues (Trp, Cys, Met) |
| TFA | 95% | 94% |
| Water | 2.5% | 2.5% |
| TIS | 2.5% | 2.5% |
| EDT | - | 1.0% |
Procedure:
-
Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare the appropriate cleavage cocktail from the table above (e.g., 10 mL per gram of resin).
-
Add the cleavage cocktail to the resin and agitate at room temperature for an estimated 1.5 to 3 hours. Optimization of cleavage time is recommended for new peptides.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Summary of Quantitative Parameters (Theoretical)
The following tables summarize the proposed quantitative data for the use of the AMEBA-linker. These values are theoretical and should be optimized experimentally.
Table 1: Proposed Linker Attachment Parameters
| Parameter | Value | Notes |
| Resin Type | Aminomethyl Polystyrene | 100-200 mesh, 1% DVB |
| Linker Equivalents | 3.0 | Relative to resin loading |
| Coupling Reagent | DIC/HOBt | 3.0 equivalents each |
| Reaction Time | 2 - 4 hours | At room temperature |
| Expected Loading | 0.4 - 0.8 mmol/g | Dependent on initial resin loading and coupling efficiency |
Table 2: Proposed Peptide Synthesis Cycle Parameters
| Step | Reagent | Concentration / Equivalents | Time |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x (3 min + 15 min) |
| Amino Acid Coupling | Fmoc-AA / HBTU / DIPEA | 3-5 eq. / 3-5 eq. / 6-10 eq. | 1 - 2 hours |
Table 3: Proposed Cleavage and Deprotection Parameters
| Parameter | Value |
| Cleavage Reagent | TFA / Water / TIS (95:2.5:2.5) |
| Cleavage Time | 1.5 - 3 hours |
| Temperature | Room Temperature |
| Expected Yield | > 70% (Crude) |
Potential Applications and Further Research
The AMEBA-linker, if validated, could be a valuable tool for the synthesis of a wide range of C-terminal peptide amides. Its straightforward synthesis from commercially available starting materials could make it a cost-effective alternative to some proprietary linkers.
Further research should focus on:
-
Experimental validation of the proposed protocols.
-
Quantitative analysis of the acid lability of the AMEBA-linker to determine optimal cleavage conditions.
-
Comparison of its performance (yield, purity, racemization) against established linkers like Rink Amide.
-
Exploration of its utility in the synthesis of complex or modified peptides.
Conclusion
While direct experimental evidence for the use of this compound in SPPS is lacking in the current literature, its chemical structure suggests it is a viable candidate for a novel acid-labile linker for the synthesis of peptide amides. The protocols and data presented in these application notes provide a robust theoretical foundation for researchers to begin exploring the potential of the "AMEBA-Linker" in their synthetic endeavors. As with any new methodology, empirical optimization will be key to achieving the best results.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: A widely employed and reliable method involves a three-step sequence starting from the readily available ethyl vanillate. The synthesis entails:
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group of ethyl vanillate with an N-protected 2-aminoethyl halide, typically N-(tert-butoxycarbonyl)-2-bromoethylamine.
-
N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
Ester Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.
Q2: Why is it necessary to use a protecting group for the amino functionality?
A2: The free amino group in 2-bromoethylamine is nucleophilic and can compete with the phenoxide in the Williamson ether synthesis, leading to undesired side reactions such as self-alkylation or polymerization. Protecting the amine as a carbamate, for example, with a Boc group, renders it non-nucleophilic, ensuring the selective O-alkylation of the phenolic hydroxyl group.
Q3: What are the critical parameters to control for a high yield in the Williamson ether synthesis step?
A3: Key parameters for a successful Williamson ether synthesis include the choice of base, solvent, and reaction temperature. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenolic hydroxyl without causing significant elimination of the alkyl halide. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred to facilitate the SN2 reaction. Maintaining an appropriate reaction temperature is crucial to balance the reaction rate and minimize side reactions.
Q4: How can I monitor the progress of the individual reaction steps?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step. For more quantitative analysis and to ensure reaction completion, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Williamson Ether Synthesis
Question: I am experiencing a low yield in the synthesis of ethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate. What are the potential causes and how can I improve the yield?
Answer: Low yields in this step can stem from several factors. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol | - Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).- Consider using a stronger base like sodium hydride (NaH) if incomplete deprotonation is suspected, but be mindful of increased side reactions. |
| Side Reaction: Elimination of Alkyl Halide | - The Williamson reaction can compete with base-catalyzed elimination of the alkylating agent.[1] Use a less sterically hindered base.- Maintain a moderate reaction temperature (e.g., 60-80 °C). Avoid excessive heating. |
| Side Reaction: C-Alkylation | - Phenoxides are ambident nucleophiles and can undergo C-alkylation, though O-alkylation is generally favored.[1][2] Using polar aprotic solvents can help favor O-alkylation. |
| Inactive Alkylating Agent | - Ensure the N-Boc-2-bromoethylamine is pure and has not degraded. Store it under anhydrous conditions. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. Moisture can quench the phenoxide and hydrolyze the alkylating agent. |
Issue 2: Incomplete N-Boc Deprotection
Question: My N-Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) is slow or does not proceed to completion. What can I do?
Answer: Incomplete deprotection is a common issue and can often be resolved by adjusting the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | - Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[3] For resistant substrates, using neat TFA for a short period might be necessary, provided the molecule is stable under these conditions.[3] |
| Low Reaction Temperature | - If the reaction is performed at 0 °C, allow it to warm to room temperature.[3] |
| Side Reactions with Reactive Intermediates | - The deprotection generates a reactive tert-butyl cation that can cause side reactions.[4] Add a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap this cation.[4] |
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product, this compound. It appears to be contaminated with salts.
Answer: The final product is an amino acid, which can form salts and may have high polarity, making purification challenging.
| Potential Cause | Troubleshooting Steps |
| Formation of Salts | - After hydrolysis and acidification, the product can exist as a hydrochloride or trifluoroacetate salt. To obtain the free amino acid, careful neutralization to its isoelectric point is necessary, which will cause it to precipitate from the aqueous solution. |
| High Polarity of the Product | - If purification by column chromatography is required, consider using a polar stationary phase or reverse-phase chromatography. Ion-exchange chromatography can also be an effective purification method. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate
-
To a solution of ethyl vanillate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-2-bromoethylamine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired product.
Step 2: Synthesis of Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate Trifluoroacetate
-
Dissolve the product from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (20-50% v/v).[3]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the crude product as its trifluoroacetate salt.
Step 3: Synthesis of this compound
-
Dissolve the crude product from Step 2 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 3 equivalents) and stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Concentrate the reaction mixture to remove the methanol.
-
Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on literature for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Williamson Ether Synthesis | Ethyl vanillate | Ethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate | 70-85 |
| 2 | N-Boc Deprotection | Ethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate | Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate Trifluoroacetate | >90 (often used crude in the next step) |
| 3 | Ester Hydrolysis | Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate Trifluoroacetate | This compound | 85-95 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Williamson ether synthesis step.
References
"4-(2-Aminoethoxy)-3-methoxybenzoic acid" synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
Synthesis Overview
The synthesis of this compound is a multi-step process designed to manage the reactive functional groups of the precursors. A common and effective strategy involves the protection of the carboxylic acid and amino groups, followed by a Williamson ether synthesis, and concluding with deprotection steps. This approach minimizes side reactions and improves the overall yield and purity of the final product.
A plausible synthetic route is outlined below:
-
Esterification of Vanillic Acid: The carboxylic acid group of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is first protected as a methyl ester. This prevents its interference in the subsequent base-mediated ether synthesis.
-
N-Protection of 2-Chloroethylamine: The amino group of 2-chloroethylamine is protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent N-alkylation during the ether synthesis.
-
Williamson Ether Synthesis: The protected methyl vanillate is reacted with the N-protected 2-chloroethylamine to form the ether linkage.
-
Deprotection: The methyl ester and the N-Boc protecting group are removed to yield the final product, this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Williamson Ether Synthesis Step
-
Question: I am experiencing a low yield of the desired ether product, methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Williamson ether synthesis are often attributable to competing side reactions or suboptimal reaction conditions. The primary competing reaction is the E2 elimination of the alkyl halide, which is more prevalent with sterically hindered substrates.[1] Another possibility is the hydrolysis of the alkyl halide.
Troubleshooting Steps:
-
Minimize Elimination: Use a primary alkyl halide, such as N-Boc-2-chloroethylamine, as they are less prone to elimination reactions.[1]
-
Choice of Base and Solvent: Employ a non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the phenol without competing in the substitution reaction.[1] Using a polar aprotic solvent such as DMF or DMSO can enhance the nucleophilicity of the phenoxide.[1]
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 50-80 °C) to favor the SN2 reaction over the E2 elimination, which is more prevalent at higher temperatures.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the alkyl halide.
-
Issue 2: Incomplete Deprotection or Formation of Side Products During Deprotection
-
Question: During the final deprotection step, I am observing incomplete removal of the methyl ester and/or the N-Boc group, along with the formation of unknown impurities. How can I achieve clean and complete deprotection?
-
Answer: The simultaneous deprotection of a methyl ester and an N-Boc group can be challenging due to their differing sensitivities to acidic and basic conditions. Acidic conditions required for Boc deprotection can be harsh and may lead to side reactions if not carefully controlled.
Troubleshooting Steps:
-
Two-Step Deprotection: Consider a two-step deprotection. First, perform a saponification using a base like sodium hydroxide to hydrolyze the methyl ester. After acidification and isolation of the N-Boc protected carboxylic acid, proceed with the acidic deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.
-
One-Pot Hydrolysis: For a one-pot approach, strong acidic conditions (e.g., concentrated HCl) at elevated temperatures can hydrolyze both the ester and the Boc group. However, this requires careful optimization of reaction time and temperature to minimize charring and other side reactions.
-
Monitoring the Reaction: Closely monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side reactions and byproducts in the synthesis of this compound?
-
A1: The most common side reactions and byproducts are associated with the Williamson ether synthesis and deprotection steps.
-
Williamson Ether Synthesis:
-
E2 Elimination: Formation of an alkene from the 2-haloethylamine derivative, especially at higher temperatures.[1]
-
N-Alkylation: If the amino group of the 2-haloethylamine is not protected, it can compete with the phenoxide, leading to N-alkylation byproducts.
-
-
Deprotection:
-
Incomplete Reaction: Residual starting material with one or both protecting groups still attached.
-
Decarboxylation: Under harsh acidic and high-temperature conditions, decarboxylation of the benzoic acid may occur.
-
Re-alkylation: Under certain conditions, the deprotected amino group could potentially react with other electrophiles present in the reaction mixture.
-
-
-
-
Q2: How can I purify the final product, this compound?
-
A2: The final product is an amino acid, making it amphoteric. Purification can typically be achieved by:
-
Isoelectric Point Precipitation: Adjusting the pH of the aqueous solution to the isoelectric point of the molecule will cause it to precipitate out, leaving more soluble impurities in the solution.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) can be effective for removing impurities.
-
Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be employed to separate the amphoteric product from non-ionic or differently charged impurities.
-
-
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield (%) | Potential Byproducts |
| 1. Esterification | Vanillic acid, Methanol, H₂SO₄ | Methyl 4-hydroxy-3-methoxybenzoate | >90 | Unreacted vanillic acid |
| 2. N-Protection | 2-Chloroethylamine, (Boc)₂O | N-Boc-2-chloroethylamine | >95 | Di-Boc protected amine |
| 3. Williamson Ether Synthesis | Methyl 4-hydroxy-3-methoxybenzoate, N-Boc-2-chloroethylamine | Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate | 70-85 | Elimination product, N-alkylation product (if N-unprotected) |
| 4. Deprotection | Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate | This compound | 80-95 (two steps) | Incompletely deprotected intermediates |
Experimental Protocols
Protocol 1: Esterification of Vanillic Acid
-
Suspend vanillic acid (1 equivalent) in methanol (10 volumes).
-
Slowly add concentrated sulfuric acid (0.1 equivalents) while cooling in an ice bath.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxy-3-methoxybenzoate.
Protocol 2: Williamson Ether Synthesis
-
Dissolve methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in anhydrous DMF (10 volumes).
-
Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-2-chloroethylamine (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC.
-
Upon completion, cool the reaction and quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Two-Step Deprotection
-
Step A: Saponification
-
Dissolve the protected ester (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to pH 3-4 to precipitate the N-Boc protected carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step B: N-Boc Deprotection
-
Dissolve the N-Boc protected carboxylic acid (1 equivalent) in a suitable solvent such as dioxane or dichloromethane.
-
Add a solution of 4M HCl in dioxane or trifluoroacetic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to its isoelectric point.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
References
Technical Support Center: Purification of "4-(2-Aminoethoxy)-3-methoxybenzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "4-(2-Aminoethoxy)-3-methoxybenzoic acid".
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of "this compound" that influence its purification?
A1: "this compound" is a zwitterionic compound, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality means its solubility is highly dependent on pH. At a specific pH, its isoelectric point (pI), the net charge of the molecule is zero, and its aqueous solubility is at a minimum. This property is crucial for purification by precipitation or crystallization.
Q2: What are the most common methods for purifying this compound?
A2: The most common purification methods for compounds like "this compound" are:
-
Recrystallization: A technique that relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
-
Acid-Base Extraction: This method separates the compound based on its acidic and basic properties.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), particularly mixed-mode chromatography, and column chromatography are effective for separating closely related impurities.[1][2][3]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which "this compound" is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For similar aminobenzoic acid derivatives, polar protic solvents such as ethanol, methanol, or water, as well as solvent mixtures like dichloromethane/methanol, have been used effectively.[4][5][6] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q4: My purified compound is colored. What could be the cause and how can I fix it?
A4: Discoloration in the final product can be due to the presence of colored impurities from the synthesis, such as residual starting materials or byproducts of side reactions.[7] A common method to remove colored impurities is to treat a solution of the crude product with activated carbon, followed by hot filtration before crystallization.[7]
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Solution |
| Excessive solvent used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Incomplete precipitation | Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation. |
| Premature crystallization | If performing hot filtration, preheat the funnel and filter paper to prevent the compound from crystallizing prematurely. |
| Compound is too soluble in the chosen solvent | Re-evaluate the recrystallization solvent. Consider using a solvent in which the compound is less soluble at cold temperatures or use a solvent/anti-solvent system. |
Problem 2: The compound "oils out" instead of forming crystals during recrystallization.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the compound or if significant impurities are present, depressing the melting point.[5]
Caption: Troubleshooting workflow for when a compound "oils out".
Problem 3: Difficulty purifying due to zwitterionic nature.
The zwitterionic character of "this compound" can lead to purification challenges, particularly its high polarity and variable solubility.
Caption: General purification workflow for zwitterionic compounds.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude "this compound". Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. If the compound dissolves when hot and precipitates when cool, the solvent is potentially suitable.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The "this compound" will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer of the product.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and carefully acidify with an acid (e.g., HCl) to the isoelectric point. A synthesis of a similar compound, 4-Amino-3-methoxybenzoic acid, indicates that precipitation occurs around pH 2.[8] The purified compound should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Quantitative Data Summary
Effective purification requires monitoring of yield and purity. The following table provides a template for summarizing data from different purification methods.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Recrystallization (Ethanol) | |||||
| Recrystallization (Methanol/Water) | |||||
| Acid-Base Extraction | |||||
| Column Chromatography |
Note: Purity is often assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of a pure compound should have a narrow range.
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 3. helixchrom.com [helixchrom.com]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for "4-(2-Aminoethoxy)-3-methoxybenzoic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
Synthesis Workflow Overview
The synthesis of this compound is proposed as a three-step process starting from commercially available 4-hydroxy-3-methoxybenzoic acid. This process involves:
-
Esterification: Protection of the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions.
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with N-(2-bromoethyl)phthalimide.
-
Hydrolysis and Deprotection: Removal of the phthalimide and methyl ester protecting groups to yield the final product.
Caption: Proposed three-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Esterification of 4-Hydroxy-3-methoxybenzoic acid
Q1: My esterification reaction with methanol and thionyl chloride is not going to completion. What could be the issue?
A1: Incomplete esterification can be due to several factors:
-
Moisture: Thionyl chloride (SOCl₂) reacts vigorously with water. Ensure your methanol is anhydrous and the glassware is thoroughly dried.
-
Insufficient Reagent: While SOCl₂ is often used in excess, ensure a sufficient molar ratio is used to drive the reaction to completion. A typical ratio is 1.5 to 2.0 equivalents of SOCl₂.
-
Reaction Time and Temperature: These reactions are often run at room temperature or with gentle reflux. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 2 to 12 hours.
Q2: I am observing charring or a dark coloration during the esterification. Why is this happening?
A2: Charring can occur if the addition of thionyl chloride is too fast, leading to a rapid exotherm. Add the SOCl₂ dropwise to the methanol solution, preferably at a cooled temperature (0-5 °C), before adding the benzoic acid derivative.
Step 2: Williamson Ether Synthesis
Q3: The yield of my Williamson ether synthesis is very low. What are the most common causes?
A3: Low yields in this step are a frequent challenge. Consider the following troubleshooting steps:
-
Base Strength and Quantity: A weak base or insufficient amount may not fully deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a common choice, but stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) could improve yields. Ensure at least 2 equivalents of the base are used.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture, which can quench the alkoxide intermediate. Use anhydrous solvents (like DMF or acetonitrile) and ensure all glassware is oven-dried.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the competing E2 elimination side reaction, especially with alkyl halides. A typical temperature range for this synthesis is 60-80 °C. It is often best to start at a lower temperature and gradually increase it while monitoring the reaction.[1]
-
Purity of Reagents: Impurities in the starting materials or solvent can lead to side reactions. Use freshly purified reagents whenever possible.
Q4: I am seeing a significant amount of an elimination byproduct. How can I minimize this?
A4: The formation of an alkene via an E2 elimination pathway is a common side reaction. To favor the desired SN2 substitution:
-
Use a less hindered, strong base: While a strong base is needed, a very bulky base can favor elimination.
-
Control the temperature: Avoid excessively high temperatures, as elimination reactions have a higher activation energy and are more favored at elevated temperatures.[1]
-
Choice of Leaving Group: While bromo- is common, using an iodo- derivative (N-(2-iodoethyl)phthalimide) can sometimes increase the rate of the desired SN2 reaction.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
Step 3: Hydrolysis and Deprotection
Q5: The deprotection of the phthalimide group with hydrazine is messy and difficult to work up. Are there alternatives?
A5: Yes, the removal of the phthalhydrazide byproduct can be challenging.[2][3] Consider these alternatives:
-
Modified Hydrazinolysis (Ing-Manske procedure): After the initial reaction with hydrazine, adding a base like NaOH can help break down the intermediate and improve the workup.[2]
-
Reductive Cleavage: A milder, near-neutral method using sodium borohydride (NaBH₄) in an alcohol/water mixture, followed by acidification, can be effective.[3][4] This method converts the phthalimide to an o-hydroxymethyl benzamide intermediate, which then lactonizes to release the free amine.[3]
Q6: My final product is difficult to purify. What purification strategies are recommended?
A6: The final product is an amino acid, making it zwitterionic and potentially soluble in both aqueous and, to some extent, polar organic phases.
-
Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution after hydrolysis. The product should be least soluble at its isoelectric point (pI). Add acid (e.g., HCl) or base (e.g., NaOH) dropwise to find the pH at which the product precipitates, then collect by filtration.
-
Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be effective for purification.
Data Presentation
Table 1: Optimization Parameters for Williamson Ether Synthesis
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) | Increased rate and yield due to higher solubility and basicity of Cs₂CO₃. |
| Solvent | Acetonitrile | Anhydrous DMF | DMF's higher boiling point and polarity can improve solubility and reaction rates. |
| Temperature | 80 °C | 60 °C | Lower temperature may reduce the rate of E2 elimination, improving selectivity. |
| Additive | None | NaI (0.1 eq.) | Catalytic iodide can perform an in-situ Finkelstein reaction, converting the bromo-alkane to a more reactive iodo-alkane. |
Experimental Protocols
Step 1: Methyl 4-hydroxy-3-methoxybenzoate Synthesis
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq.) in methanol (approx. 0.2 M), add thionyl chloride (2.0 eq.) dropwise at 0-5 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the resulting oil in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, which can be used in the next step without further purification.
Step 2: Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate Synthesis
-
To a solution of Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.) in anhydrous DMF (approx. 0.3 M), add potassium carbonate (2.5 eq.) and N-(2-bromoethyl)phthalimide (1.2 eq.).
-
Heat the mixture to 70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash thoroughly with cold water.
-
Dry the solid in a vacuum oven to obtain the desired product.
Step 3: this compound Synthesis
-
Suspend the product from Step 2 (1.0 eq.) in ethanol (approx. 0.2 M).
-
Add hydrazine hydrate (4.0 eq.) and heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the mixture and add an aqueous solution of NaOH (2 M, approx. 5 eq.) and reflux for an additional 8 hours to hydrolyze the methyl ester.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and carefully acidify with 3M HCl to a pH of approximately 5.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.
References
"4-(2-Aminoethoxy)-3-methoxybenzoic acid" stability issues and degradation products
Welcome to the technical support center for 4-(2-Aminoethoxy)-3-methoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place. For long-term storage, refrigeration is advised. The container should be kept tightly closed to prevent moisture absorption and contamination. The compound is generally stable under normal storage conditions.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent potential degradation of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are limited, based on the behavior of structurally similar compounds, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: Under acidic or basic conditions, particularly at elevated temperatures, two primary hydrolytic degradation pathways are possible:
-
O-demethylation: Cleavage of the methyl group from the methoxy ether, leading to the formation of 4-(2-aminoethoxy)-3-hydroxybenzoic acid.
-
Ether Cleavage: Hydrolysis of the ether bond in the aminoethoxy side chain, which could lead to the formation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and ethanolamine.
-
-
Oxidation: The primary amine and the electron-rich aromatic ring are susceptible to oxidation. Potential oxidation products could include N-oxides, hydroxylated derivatives on the aromatic ring, or even quinone-like structures, especially if the methoxy group is first demethylated to a hydroxyl group.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a common degradation pathway for benzoic acid derivatives. This would result in the formation of 2-methoxy-5-(2-aminoethoxy)benzene.
-
Photodegradation: Exposure to UV light can lead to degradation. For aminobenzoic acids, photodegradation can involve reactions of the amino group and the aromatic ring, potentially leading to dimerization or the formation of photo-oxidation products if oxygen is present.
Troubleshooting Guides
Guide 1: Troubleshooting HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing this compound. Below are common issues encountered during analysis and their potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic amino group with acidic silanols on the HPLC column packing material. | - Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) to protonate the amine, reducing its interaction with silanols. - Use a Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase to block the active silanol sites. - Select an Appropriate Column: Use a column with low silanol activity or an end-capped column. |
| Poor Peak Shape (Fronting or Splitting) | Sample overload or sample solvent being too different from the mobile phase. | - Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample. - Match Sample Solvent: Dissolve the sample in the mobile phase or a solvent with a similar polarity. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | - Ensure Proper Mixing and Degassing: Premix the mobile phase or ensure the online degasser and mixer are functioning correctly. - Use a Column Oven: Maintain a constant column temperature. - Check Pump Performance: Verify the flow rate is stable and accurate. |
| Ghost Peaks | Contamination in the mobile phase, injector, or carryover from a previous injection. | - Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents. - Implement a Needle Wash: Use a strong solvent in the needle wash to clean the injector between runs. - Run a Blank Gradient: Inject a blank solvent to identify the source of contamination. |
| Loss of Signal/Sensitivity | Degradation of the analyte in the sample vial, detector lamp issue, or incorrect detection wavelength. | - Protect Sample from Light: Use amber vials if the compound is found to be light-sensitive. - Check Detector Lamp: Ensure the lamp has sufficient energy and is not nearing the end of its life. - Verify Wavelength: Confirm the detection wavelength is set to the absorbance maximum of the analyte. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period. Protect from light.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80-100°C) for a specified period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a specified duration. Run a dark control in parallel.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.
-
If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Protocol 2: Proposed Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products. Optimization will likely be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or the absorbance maximum of the parent compound) |
| Injection Volume | 10 µL |
Visualizations
Technical Support Center: Enhancing the Solubility of 4-(2-Aminoethoxy)-3-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with "4-(2-Aminoethoxy)-3-methoxybenzoic acid."
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method | Significance for Solubility |
| pKa (acidic) | 4.5 - 5.0 | ACD/Labs Percepta, ChemAxon | The carboxylic acid group is expected to be deprotonated at pH values above this range, leading to increased aqueous solubility. |
| pKa (basic) | 9.0 - 9.5 | ACD/Labs Percepta, ChemAxon | The primary amine in the aminoethoxy group is expected to be protonated at pH values below this range, which can also enhance aqueous solubility. |
| LogP | 1.0 - 1.5 | XLogP3, ALOGPS | This value suggests that the compound has a moderate lipophilicity, indicating that it may have some solubility in organic solvents but might be challenging to dissolve in purely aqueous media. |
| Aqueous Solubility (intrinsic) | Low | Based on LogP and presence of aromatic ring | The inherent solubility of the neutral form of the molecule in water is predicted to be low. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water. Why is this happening?
A1: The predicted low intrinsic aqueous solubility of the neutral form of this compound is the likely cause. The molecule possesses both a hydrophobic benzene ring and a moderately lipophilic character (predicted LogP ~1.0-1.5), which limits its ability to readily dissolve in water without intervention.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent due to its amphoteric nature, meaning it has both an acidic (carboxylic acid) and a basic (primary amine) functional group.
-
In acidic conditions (pH < 4.5): The carboxylic acid will be protonated (neutral), while the amino group will be protonated (positive charge). The presence of the positive charge will enhance solubility compared to the neutral form.
-
In neutral conditions (pH ~7): The carboxylic acid will be deprotonated (negative charge) and the amino group will be protonated (positive charge), forming a zwitterion. Zwitterions can have variable solubility but are often more soluble than the fully neutral form.
-
In basic conditions (pH > 9.5): The carboxylic acid will be deprotonated (negative charge) and the amino group will be in its neutral form. The presence of the negative charge will significantly increase aqueous solubility.
Q3: What is the isoelectric point (pI) of this compound and why is it important?
A3: The isoelectric point is the pH at which the net charge of the molecule is zero. For this compound, the pI is estimated to be around (pKa_acid + pKa_base) / 2 ≈ (4.75 + 9.25) / 2 = 7.0. At the isoelectric point, the compound is likely to have its minimum solubility in aqueous solutions. Therefore, adjusting the pH away from the pI is a key strategy for improving solubility.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, given its predicted LogP value, this compound should exhibit better solubility in polar organic solvents. Solvents like ethanol, methanol, DMSO, and DMF are good starting points. For applications requiring a mixed aqueous/organic system, the use of co-solvents is a viable strategy.
Troubleshooting Guides
This section provides structured approaches to overcoming common solubility issues.
Issue 1: Compound precipitates out of aqueous solution upon standing.
This often occurs when a supersaturated solution is created, or if the pH of the solution shifts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Low solubility in the desired aqueous buffer for a biological assay.
Biological assays often have strict pH and solvent concentration constraints.
Solubility Enhancement Strategy Selection:
Caption: Decision-making for solubility enhancement in biological assays.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol utilizes the Henderson-Hasselbalch equation to guide the pH adjustment for solubilizing this compound in aqueous solutions.[1][2][3]
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Determine Target pH: Based on the predicted pKa values, select a target pH that is at least 1-2 units away from the isoelectric point (~7.0). For example, a target pH of 4.5 or 9.5.
-
Prepare a Slurry: Add a known excess amount of this compound to a known volume of deionized water in a beaker with a stir bar.
-
Titrate to Target pH: Slowly add either 0.1 M HCl (to lower the pH) or 0.1 M NaOH (to raise the pH) to the stirring slurry while monitoring the pH with a calibrated pH meter.
-
Observe Dissolution: Continue to add the acid or base dropwise until the compound completely dissolves. Note the final pH.
-
Equilibrate: Allow the solution to stir for an additional 1-2 hours to ensure it has reached equilibrium.
-
Filter (Optional): If any undissolved solid remains, filter the solution through a 0.45 µm filter to obtain a saturated solution at that specific pH.
-
Quantify Solubility: The concentration of the dissolved compound can then be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 2: Solubility Enhancement by Co-solvency
This protocol is for increasing the solubility of the compound by using a mixture of water and a water-miscible organic solvent.[4][5][6][7]
Materials:
-
This compound
-
Deionized water
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Vials with screw caps
-
Shaker or rotator
-
Analytical balance
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying percentages of the organic solvent in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add Excess Compound: To a series of vials, add a known volume of each co-solvent mixture. Then, add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate Undissolved Solid: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Sample and Dilute: Carefully take a known volume of the supernatant from each vial and dilute it with a suitable solvent for analysis.
-
Quantify Solubility: Determine the concentration of the dissolved compound in each co-solvent mixture using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal mixture for your application.
Co-solvent Selection Guide:
| Co-solvent | Typical Concentration Range | Biocompatibility | Notes |
| Ethanol | 5 - 40% | Good | Can be used in many in vitro and some in vivo applications.[4] |
| Propylene Glycol | 10 - 60% | Excellent | A common vehicle for oral and parenteral formulations.[4] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 70% | Excellent | Often used in liquid and semi-solid formulations. |
| Dimethyl Sulfoxide (DMSO) | < 1% (in vitro), < 10% (stock) | Use with caution | Widely used for in vitro assays, but can have cellular effects at higher concentrations. |
Protocol 3: Solubility Enhancement by Complexation with Cyclodextrins
This method involves the formation of inclusion complexes to improve the aqueous solubility of the compound.[8][9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Stir plate and stir bar
-
Vials
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Stir the mixtures at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separate and Analyze: Follow steps 4-6 from the Co-solvency protocol to determine the solubility of the compound in each cyclodextrin solution.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (A_L type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the stability constant.
Summary of Solubility Enhancement Techniques:
| Technique | Principle of Operation | Advantages | Disadvantages |
| pH Adjustment | Ionization of the acidic and/or basic functional groups increases their interaction with water. | Simple, effective, and often allows for high drug loading. | Only applicable to ionizable compounds; potential for precipitation if pH is not controlled. |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the solvent system.[4][5] | Simple to prepare and can achieve high drug concentrations. | Potential for in vivo toxicity of the co-solvent; may cause drug precipitation upon dilution. |
| Surfactants | Formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[10][11][12][13][14] | Effective at low concentrations; can improve wettability. | Can interfere with biological assays; potential for toxicity. |
| Complexation | Encapsulation of the drug molecule within a host molecule (e.g., cyclodextrin) to increase its apparent solubility.[8][9][15][16] | Can significantly increase solubility without organic solvents; can improve stability.[9] | Limited by the size of the drug and the cavity of the cyclodextrin; can be expensive. |
| Solid Dispersion | Dispersing the drug in an amorphous form within a hydrophilic carrier matrix to improve dissolution rate and apparent solubility.[17][18][19][20][21] | Can lead to significant increases in oral bioavailability.[17][18] | Can be physically unstable (recrystallization); manufacturing processes can be complex. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]
- 5. schrodinger.com [schrodinger.com]
- 6. chemaxon.com [chemaxon.com]
- 7. chemaxon.com [chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. PrologP | www.compudrug.com [compudrug.com]
- 15. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]
- 16. reddit.com [reddit.com]
- 17. chemaxon.com [chemaxon.com]
- 18. docs.chemaxon.com [docs.chemaxon.com]
- 19. acdlabs.com [acdlabs.com]
- 20. gini.faculty.polimi.it [gini.faculty.polimi.it]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and reliable method involves a multi-step synthesis beginning with a vanillic acid derivative, typically methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The synthesis generally proceeds via the following key stages:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of methyl vanillate is alkylated using an N-protected 2-haloethylamine, such as N-Boc-2-bromoethylamine.
-
Ester Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid.
-
Amine Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions to yield the final zwitterionic product.
Q2: Why is it necessary to use a protecting group for the amino group in the alkylating agent?
A2: The free amino group of 2-haloethylamine is nucleophilic and can compete with the desired alkylation reaction. It can lead to self-polymerization or react with another molecule of the alkylating agent. Protecting the amine, for instance with a tert-butoxycarbonyl (Boc) group, prevents these side reactions and ensures that the alkylation occurs selectively at the desired phenolic hydroxyl group.
Q3: What are the challenges in purifying the final product, this compound?
A3: The final product is a zwitterion, containing both an acidic carboxylic acid group and a basic amino group. This structure can lead to low solubility in many common organic solvents.[1][2][3] Purification often involves techniques such as crystallization by carefully adjusting the pH to the isoelectric point, which can be tricky and may result in yield loss.[1] Ion-exchange chromatography is another effective but more laborious purification method.[1][4]
Q4: Can I start from vanillin instead of vanillic acid?
A4: Yes, it is possible to start from vanillin. However, this would require an additional step of oxidizing the aldehyde group to a carboxylic acid.[5] It is often more efficient to start from vanillic acid or its commercially available esters.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Williamson Ether Synthesis - Low Yield | 1. Incomplete deprotonation of the phenol. 2. Steric hindrance if using a bulky alkyl halide.[6][7] 3. E2 elimination as a competing reaction, especially with secondary or tertiary alkyl halides.[8] 4. Inappropriate solvent choice. Protic or apolar solvents can slow the reaction.[7] | 1. Ensure the use of a sufficiently strong base (e.g., K₂CO₃, NaH) and anhydrous conditions. 2. Use a primary alkyl halide (e.g., N-Boc-2-bromoethylamine).[8] 3. Maintain a moderate reaction temperature (50-100 °C).[7] 4. Use polar aprotic solvents like DMF or acetonitrile to enhance the reaction rate.[7] |
| Step 2: Ester Hydrolysis - Incomplete Reaction | 1. Insufficient amount of base (e.g., NaOH, LiOH). 2. Short reaction time or low temperature. 3. Steric hindrance around the ester group. | 1. Use a molar excess of the base (e.g., 2-5 equivalents).[9] 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.[9] 3. Consider using a stronger base or a different solvent system to improve solubility and reactivity. |
| Step 3: Boc Deprotection - Formation of Side Products | 1. Alkylation of the product by the tert-butyl cation generated during deprotection.[10][11] 2. Cleavage of other acid-sensitive groups in the molecule.[11] | 1. Add a scavenger such as triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation.[10] 2. Use milder acidic conditions (e.g., 4M HCl in dioxane instead of neat TFA) and monitor the reaction carefully.[11] |
| Final Product - Difficulty in Isolation/Purification | 1. The zwitterionic nature of the product leads to poor solubility in organic solvents.[2][3] 2. The product may be contaminated with inorganic salts from the workup. | 1. Isolate the product by precipitation at its isoelectric point. This can be achieved by carefully adjusting the pH of the aqueous solution.[1] 2. Use ion-exchange chromatography for purification.[1][4] 3. Desalting can be achieved by dialysis or by using a suitable ion-exchange resin.[1] |
Experimental Protocols
Protocol 1: Synthesis of methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate
This protocol describes the Williamson ether synthesis step.
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-2-bromoethylamine (1.2 eq) in DMF dropwise.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoic acid
This protocol details the hydrolysis of the methyl ester.
-
Dissolve the methyl ester from Protocol 1 (1.0 eq) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (or sodium hydroxide) (3-5 eq) to the solution.[9]
-
Stir the mixture at room temperature for 12-24 hours or until the reaction is complete by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 3: Synthesis of this compound (Final Product)
This protocol describes the final deprotection step.
-
Dissolve the Boc-protected carboxylic acid from Protocol 2 (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane.
-
Add a solution of 4M HCl in 1,4-dioxane (or trifluoroacetic acid).[11][12]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of the final product.
-
For the zwitterionic form, dissolve the salt in a minimum amount of water and adjust the pH to its isoelectric point using a suitable base, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Summary of Reagents and Typical Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| 1. Ether Synthesis | Methyl 4-hydroxy-3-methoxybenzoate | N-Boc-2-bromoethylamine, K₂CO₃ | DMF | 70-80°C | 4-6 h | 85-95% |
| 2. Ester Hydrolysis | Methyl 4-(2-(Boc-amino)ethoxy)-3-methoxybenzoate | LiOH or NaOH | THF/MeOH/H₂O | Room Temp. | 12-24 h | 90-98% |
| 3. Boc Deprotection | 4-(2-(Boc-amino)ethoxy)-3-methoxybenzoic acid | 4M HCl in dioxane or TFA | Dioxane or DCM | Room Temp. | 1-4 h | >95% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanillic acid - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
"4-(2-Aminoethoxy)-3-methoxybenzoic acid" reaction monitoring by TLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving 4-(2-Aminoethoxy)-3-methoxybenzoic acid .
Troubleshooting Guide for TLC
Effective TLC requires careful attention to technique to avoid common issues. The following table outlines frequent problems encountered during the analysis of polar, aromatic compounds like this compound, their potential causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spot Streaking or Tailing | 1. Sample Overload : The sample applied to the plate is too concentrated.[1][2] 2. Acidic/Basic Nature of Compound : The carboxylic acid and amino groups can interact too strongly with the silica gel.[1] 3. Inappropriate Solvent Polarity : The solvent system may not be suitable for the compound.[3] 4. Sample Applied in a Highly Polar Solvent : This can create a ring instead of a tight spot. | 1. Dilute the sample solution and re-spot.[1] 2. Add a small amount of acetic or formic acid (for basic compounds) or triethylamine/ammonia (for acidic compounds) to the mobile phase (e.g., 0.1-2%).[1] 3. Adjust the solvent system; try a different ratio of polar to non-polar solvents. 4. Dissolve the sample in a less polar solvent if possible for spotting. |
| Spots Not Visible or Faint | 1. Sample Too Dilute : The concentration of the compound is below the detection limit.[1] 2. Compound is Not UV-Active : The compound may not absorb UV light at 254 nm.[1][4] 3. Inappropriate Visualization Method : The chosen stain may not react with the compound. 4. Compound Evaporation : The compound may be volatile.[1] | 1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[1][3] 2. Use a different visualization technique, such as staining with iodine, ninhydrin, or a p-anisaldehyde stain.[1][5] 3. Try a general-purpose stain like potassium permanganate or a specific one like ninhydrin for the amino group.[5] 4. While difficult to address, ensure the plate is visualized promptly after development. |
| Incorrect Rf Values (Too High or Too Low) | 1. Eluent is Too Polar : If Rf is too high (spots near the solvent front), the eluent is carrying the compound too quickly.[1] 2. Eluent is Not Polar Enough : If Rf is too low (spots near the baseline), the eluent cannot move the compound effectively.[1] | 1. Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent system.[1] 2. Increase the proportion of the polar solvent or choose a more polar solvent system.[1] An ideal Rf value is typically between 0.3 and 0.7 for good separation. |
| Poor Separation of Spots | 1. Inappropriate Solvent System : The chosen mobile phase does not have the correct polarity to resolve the different components of the mixture. 2. Spots are Too Large : Large initial spots will lead to large, overlapping spots after development.[6] | 1. Systematically test different solvent systems with varying polarities.[7] For polar compounds, consider mixtures like ethyl acetate/methanol or dichloromethane/methanol.[6][8] 2. Use a capillary tube to apply very small spots (1-2 mm in diameter) to the baseline.[6][9] |
| Solvent Front is Uneven | 1. TLC Plate Tilted : The plate is not placed vertically in the developing chamber.[4][6] 2. Chamber Not Saturated : The atmosphere inside the chamber is not saturated with solvent vapor. 3. Stationary Phase Disturbed : The silica gel on the plate has been scraped or is uneven.[3] | 1. Ensure the plate is resting flat on the bottom of the chamber and leaning evenly against the side.[6] 2. Place a piece of filter paper in the chamber with the eluent and allow it to sit for 5-10 minutes before running the plate to ensure saturation. 3. Handle the TLC plate carefully by the edges to avoid touching the surface.[10] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring a reaction with this compound?
A good starting point for polar, aromatic compounds is a mixture of a relatively polar solvent and a non-polar solvent, such as ethyl acetate and hexane (e.g., 1:1 ratio).[10] Given the high polarity of your molecule due to the carboxylic acid and amino groups, you will likely need a more polar system. Consider solvent systems such as:
-
Dichloromethane with 5-10% Methanol.
-
Ethyl acetate with 5-10% Methanol.
-
For very polar compounds, a system like Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW) might be necessary.[11]
You may need to add a small amount of acetic acid or triethylamine to the eluent to prevent streaking.[1]
Q2: How do I visualize the spots on the TLC plate? My compound is colorless.
Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green background.[4] This is the first and non-destructive method you should use. For further confirmation, especially to visualize other potential non-UV active components, you can use a chemical stain. Given the primary amine, a ninhydrin stain is an excellent choice, which typically produces a purple or yellow spot upon heating.[5][12] An iodine chamber is another simple and often effective general visualization method.[1]
Q3: My starting material and product have very similar Rf values. How can I improve separation?
If the Rf values are too close, you need to change the selectivity of your solvent system. Simply increasing or decreasing the polarity of the current system may not be enough. Try a completely different combination of solvents. For example, if you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol or a toluene/acetone system. Additionally, using a "co-spot" is critical. A co-spot is a lane where you spot both the starting material and the reaction mixture on top of each other.[13][14] If you see a single, well-defined spot in the co-spot lane, your starting material and product are likely the same. If the spot is elongated or resolves into two, they are different.[14]
Q4: What is the purpose of a "co-spot" when monitoring a reaction?
A co-spot lane is essential for accurately interpreting a reaction TLC.[13] A typical reaction monitoring plate has three lanes:
-
Starting Material (SM) : A reference spot of your initial reactant.
-
Co-spot (Co) : A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Reaction Mixture (Rxn) : A spot of the current reaction mixture.
The co-spot helps you to definitively identify the starting material spot in the reaction lane, especially if the Rf values are close or if components in the reaction mixture affect how the starting material travels on the plate.[13]
Q5: Why is my spot shaped like a crescent instead of a circle?
A crescent-shaped spot often indicates that the stationary phase was disturbed during spotting. This can happen if you press too hard with the capillary tube, scraping off some of the silica gel. Be sure to touch the capillary tube to the plate very gently to apply the sample.
Detailed Experimental Protocol: Reaction Monitoring by TLC
This protocol outlines the procedure for monitoring the progress of a reaction involving this compound.
1. Materials and Preparation
-
TLC Plates : Silica gel 60 F254 plates.[15]
-
Developing Chamber : A beaker or jar with a lid or watch glass.
-
Capillary Tubes : For spotting the samples.
-
Solvents : Appropriate HPLC-grade solvents for the mobile phase.
-
Visualization Tools : UV lamp (254 nm), staining jar, heating device (heat gun or hot plate).
-
Stain : Ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol with 3.0mL acetic acid).[5]
2. Plate Preparation
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[9] Never use a pen, as the ink will run with the solvent.[3][9]
-
Mark three small tick marks on the origin line for the three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
3. Sample Preparation and Spotting
-
Prepare a dilute solution of your starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a clean capillary tube, take an aliquot of the reaction mixture.[14]
-
Spotting :
-
On the "SM" tick mark, gently touch the capillary containing the starting material solution. Keep the spot small (1-2 mm).
-
On the "Co" tick mark, first spot the starting material, then gently spot the reaction mixture directly on top of it.
-
On the "Rxn" tick mark, spot the reaction mixture.
-
-
Ensure the solvent from the spots has completely evaporated before development.
4. Development
-
Pour the chosen mobile phase (eluent) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[3]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent to saturate the chamber atmosphere. Let it stand for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the filter paper. Cover the chamber with the lid.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[9]
5. Visualization and Interpretation
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization : Place the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Staining :
-
Dip the plate into the ninhydrin stain solution using forceps.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[12]
-
-
Analysis :
-
The reaction is complete when the spot corresponding to the starting material is absent in the "Rxn" lane.
-
The appearance of a new spot (the product) should be evident in the "Rxn" lane.
-
Calculate the Rf (Retention Factor) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Visualizations
Caption: A workflow diagram for troubleshooting common TLC issues.
Caption: Logical relationship between a TLC problem, its cause, and the solution.
References
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medium.com [medium.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 13. How To [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: HPLC Analysis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of "4-(2-Aminoethoxy)-3-methoxybenzoic acid," with a primary focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. For a zwitterionic compound like this compound, which possesses both a basic amino group and an acidic carboxylic acid group, managing peak shape requires careful control of chromatographic parameters.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
A1: Peak tailing for this compound is most likely due to secondary interactions between the analyte and the stationary phase. Given its structure, the primary causes are:
-
Silanol Interactions: The basic amino group can interact strongly with acidic silanol groups present on the surface of silica-based reversed-phase columns (e.g., C18). This is a very common cause of peak tailing for basic compounds.[1][2]
-
Ionic Interactions: As a zwitterionic compound, it can exist in various ionic forms depending on the mobile phase pH. Uncontrolled ionic interactions with the stationary phase can lead to peak distortion.
-
Mobile Phase pH Near pKa: Operating at a mobile phase pH close to the pKa of either the amino or carboxylic acid group can result in the co-existence of multiple ionic species, leading to broad and tailing peaks.[3][4]
Q2: How can I eliminate peak tailing caused by silanol interactions?
A2: To minimize interactions with active silanol groups, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated amino group of your analyte.[2]
-
Use an End-Capped Column: Employ a high-quality, end-capped HPLC column. End-capping chemically modifies the silica surface to block most of the active silanol groups.[5]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1% v/v), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[6][7]
Q3: What is the optimal mobile phase pH for analyzing this compound?
| Functional Group | Estimated pKa | Recommended Mobile Phase pH Range | Rationale |
| Carboxylic Acid | ~4-5 | pH < 2 or pH > 6 | To ensure the carboxylic acid is either fully protonated (neutral) or fully deprotonated (anionic). |
| Amino Group | ~9-10 | pH < 7 or pH > 11 | To ensure the amino group is either fully protonated (cationic) or fully deprotonated (neutral). |
To achieve a good peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[3] For this compound, a mobile phase pH of 2.5 to 3.5 is a good starting point. At this pH, the carboxylic acid will be mostly protonated (less polar), and the amino group will be protonated (positively charged), leading to more uniform interactions with the stationary phase.
Q4: I've adjusted the pH, but I still see some peak tailing. What other mobile phase modifications can I try?
A4: If pH adjustment alone is insufficient, consider the following:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a more consistent pH at the column surface and can also help to mask residual silanol interactions.[1]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can sometimes improve peak shape due to different solvent-analyte interactions.
-
Use of Ion-Pairing Reagents: For zwitterionic compounds, ion-pairing chromatography can be effective. However, this approach is often more complex to develop and can lead to longer column equilibration times.
Experimental Protocols
Protocol 1: Initial HPLC Method for this compound
This protocol provides a starting point for method development.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Modification
If peak tailing is observed with Protocol 1, implement the following modifications:
-
Option A: pH Adjustment and Competing Base:
-
Mobile Phase A: Prepare a 25 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Add 0.1% (v/v) triethylamine (TEA).
-
Mobile Phase B: Acetonitrile.
-
Maintain the same gradient, flow rate, and other parameters as in Protocol 1.
-
-
Option B: Alternative Column Chemistry:
-
If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.
-
Frequently Asked Questions (FAQs)
Q5: Can sample overload cause peak tailing for this compound?
A5: Yes, injecting too much sample can lead to peak fronting or tailing. If you observe that the peak shape worsens with increasing sample concentration, try diluting your sample and re-injecting.
Q6: Could my HPLC system be contributing to the peak tailing?
A6: It's possible. Extra-column band broadening, caused by excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to peak distortion. Ensure that all connections are secure and that the tubing length between the injector, column, and detector is minimized.
Q7: How often should I regenerate or replace my HPLC column?
A7: Column performance will degrade over time, especially when analyzing compounds that can interact strongly with the stationary phase. If you observe a gradual increase in peak tailing and a decrease in efficiency over a series of runs, it may be time to regenerate or replace your column.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. moravek.com [moravek.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up the production of this compound?
A common and cost-effective route starts from vanillic acid. The synthesis involves two main stages: 1) Etherification of the phenolic hydroxyl group of a protected vanillic acid ester with a protected 2-aminoethanol derivative, and 2) Deprotection of the amino and carboxyl groups to yield the final product.
Q2: What are the critical parameters to control during the etherification step?
The key parameters for the Williamson ether synthesis include temperature, choice of base, and solvent. Incomplete reaction or side product formation can occur if these are not optimized. It is crucial to monitor the reaction progress using techniques like TLC or HPLC.
Q3: What are some common challenges encountered during the purification of the final product?
Purification can be challenging due to the amphoteric nature of the molecule, containing both a basic amino group and an acidic carboxyl group. Recrystallization is a common method, and the choice of solvent system is critical for obtaining high purity.[1][2] In some cases, column chromatography may be necessary, but this can be less practical for large-scale production.
Q4: How can I minimize the formation of impurities during the synthesis?
To minimize impurities, ensure the use of high-purity starting materials and solvents. Protecting groups for the amine and carboxylic acid functionalities should be chosen carefully to ensure clean removal. Monitoring the reaction to avoid over-running and controlling the reaction temperature are also crucial.
Q5: Are there any specific safety precautions to consider when scaling up this synthesis?
Working with flammable solvents, corrosive bases, and potentially toxic reagents requires appropriate personal protective equipment (PPE) and a well-ventilated workspace or fume hood. A thorough risk assessment should be conducted before commencing any scale-up activities.
Troubleshooting Guides
Problem 1: Low yield in the etherification step (Stage 1)
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base. Ensure the reaction is performed under anhydrous conditions. |
| Poor reactivity of the electrophile. | Consider using a more reactive derivative of 2-aminoethanol, such as 2-bromoethylamine hydrobromide, in conjunction with a suitable base to neutralize the hydrobromide salt. |
| Side reactions, such as O-alkylation vs. C-alkylation. | Optimize the reaction temperature; lower temperatures generally favor O-alkylation. |
| Inefficient stirring on a larger scale. | Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture. |
Problem 2: Difficulty in removing the protecting groups (Stage 2)
| Possible Cause | Suggested Solution |
| Incomplete deprotection. | Increase the reaction time or the concentration of the deprotecting agent (e.g., acid or base). Ensure the temperature is optimal for the specific protecting group. |
| Degradation of the product during deprotection. | Use milder deprotection conditions. For example, if using strong acid, consider a weaker acid or a shorter reaction time at a lower temperature. |
| Difficult isolation of the deprotected product. | Adjust the pH of the workup carefully to the isoelectric point of the amino acid to induce precipitation. |
Problem 3: Product purity issues after final isolation
| Possible Cause | Suggested Solution |
| Residual starting materials or intermediates. | Optimize the stoichiometry in the preceding steps. Improve purification of intermediates before proceeding to the next step. |
| Contamination with salts from workup. | Ensure thorough washing of the isolated product with deionized water. |
| Discoloration of the final product. | Treat a solution of the crude product with activated carbon before the final recrystallization.[2] |
Experimental Protocols
A proposed two-stage synthesis for this compound is outlined below, starting from methyl vanillate.
Stage 1: Synthesis of Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-3-methoxybenzoate
Reaction Scheme:
Procedure:
-
To a stirred solution of methyl vanillate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 80 °C.
-
Add a solution of N-Boc-2-bromoethylamine (1.2 equivalents) in DMF dropwise over 1 hour.
-
Maintain the reaction at 80 °C and monitor by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data (Example for 10g scale):
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Methyl Vanillate | 182.17 | 10.0 | 0.055 | 1.0 |
| Potassium Carbonate | 138.21 | 11.4 | 0.083 | 1.5 |
| N-Boc-2-bromoethylamine | 224.09 | 14.8 | 0.066 | 1.2 |
| DMF | - | 100 mL | - | - |
| Expected Yield | 355.39 | ~15.6 | - | ~80% |
Stage 2: Deprotection to yield this compound
Reaction Scheme:
Procedure:
-
Dissolve the product from Stage 1 (1 equivalent) in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (e.g., 5 equivalents).[3]
-
Stir the mixture at room temperature and monitor the hydrolysis of the ester by TLC or HPLC.
-
Once the ester hydrolysis is complete, add an aqueous solution of hydrochloric acid to remove the Boc protecting group and acidify the mixture.
-
Adjust the pH to the isoelectric point of the product (approximately pH 4-5) to precipitate the zwitterionic product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Quantitative Data (Example starting with 15g of intermediate):
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Stage 1 Product | 355.39 | 15.0 | 0.042 | 1.0 |
| Lithium Hydroxide | 23.95 | 5.0 | 0.21 | 5.0 |
| Methanol/Water | - | 150 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Expected Yield | 211.22 | ~7.5 | - | ~85% |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the etherification step.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid: qNMR vs. HPLC
For researchers, scientists, and drug development professionals, the precise determination of purity for pharmaceutical intermediates like 4-(2-Aminoethoxy)-3-methoxybenzoic acid is a critical aspect of quality control. This guide provides an objective comparison of two prominent analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). Supported by experimental protocols and illustrative data, this document aims to assist in the selection of the most suitable method for specific analytical requirements.
Introduction to Purity Analysis
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly influences the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts. Consequently, the use of robust and accurate analytical methods for purity assessment is indispensable.
Quantitative NMR (qNMR) has gained prominence as a primary analytical method for purity determination. Its key advantage lies in the direct quantification of an analyte against a certified internal standard, obviating the need for a specific reference standard of the analyte itself. In contrast, HPLC is a powerful separative technique widely used in the pharmaceutical industry for purity analysis, typically relying on the comparison of the analyte's response to that of a reference standard or using an area percent normalization approach.
Comparison of Analytical Techniques
The choice between qNMR and HPLC for the purity analysis of this compound depends on several factors, including the required accuracy, the availability of reference standards, and the nature of potential impurities.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of protons. Uses a certified internal standard of a different compound. | Relative quantification based on the separation of components in a mixture and their detection (commonly by UV-Vis). Typically requires a reference standard of the analyte or assumes equal response factors for all components (area % method). |
| Accuracy | High, as it is a primary ratio method traceable to SI units. Less susceptible to differences in chemical properties between the analyte and impurities. | Can be high with proper validation and the use of a certified reference standard. The area percent method can be inaccurate if impurities have different chromophores and thus different UV responses. |
| Precision | Typically high, with Relative Standard Deviations (RSD) often below 1%.[1] | Generally high, with RSD values also often below 1%. |
| Specificity | High, as it can distinguish between structurally similar molecules based on their unique NMR spectra. | High, based on the chromatographic separation of the analyte from its impurities. |
| Reference Standard | Requires a certified internal standard of a different, known compound. Does not require a reference standard of this compound. | Ideally requires a certified reference standard of this compound for accurate quantification. Can be performed without a specific standard using the area percent method, but with compromised accuracy. |
| Sample Throughput | Moderate. Sample preparation is relatively simple, but NMR acquisition times can be longer to ensure full relaxation for accurate quantification. | High. Modern HPLC systems with autosamplers can analyze a large number of samples unattended. |
| Linearity | Excellent, with a wide dynamic range.[2] | Generally good over a specific concentration range, but can be limited by detector saturation at high concentrations. |
| Impurity Detection | Can detect and quantify any proton-containing impurity that gives a signal in a clear region of the spectrum. | Excellent for detecting impurities that are well-separated from the main peak and have a UV chromophore. May not detect impurities that co-elute or lack a chromophore. |
| Illustrative Purity (%) | 98.5% | 99.5% (by area %) |
| Illustrative Impurity (%) | Impurity A: 1.2%, Impurity B: 0.3% | Impurity A: 0.4%, Impurity B: 0.1% |
Illustrative data is provided for comparison and may not represent actual experimental results.
The discrepancy in the illustrative purity values highlights a key difference between the two techniques. qNMR provides a more accurate molar-based quantification, while HPLC area percent can overestimate purity if impurities have a lower UV response than the main compound.
Experimental Protocols
Quantitative NMR (qNMR) Analysis
This protocol outlines the determination of the purity of this compound using the internal standard method.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical Balance (readable to 0.01 mg)
-
Volumetric flasks, pipettes, and syringes
-
NMR tubes
Reagents:
-
This compound sample
-
Internal Standard: Maleic acid (certified reference material)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
-
-
Data Processing and Purity Calculation:
-
Apply phase and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy protons).
-
Integrate the signal of the internal standard (maleic acid).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical Balance
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standard of this compound (if available)
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of impurities (e.g., start with 95% A, ramp to 5% A over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
If a reference standard is used, prepare a standard solution at the same concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
With Reference Standard: Calculate the purity by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.
-
Without Reference Standard (Area Percent): Calculate the purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
-
Visualizations
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical comparison of qNMR and HPLC for purity analysis.
References
A Comparative Analysis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid: An Inquiry into its Potential within the Benzoic Acid Derivative Landscape
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often leads to the exploration of structurally diverse chemical scaffolds. Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, offering a versatile platform for the development of a wide array of biologically active molecules. This guide focuses on "4-(2-Aminoethoxy)-3-methoxybenzoic acid," a molecule of interest due to its structural relationship to other pharmacologically relevant benzoic acid derivatives. However, a comprehensive search of the current scientific literature reveals a notable absence of published experimental data specifically characterizing the biological activities and performance of this compound.
This guide, therefore, aims to provide a comparative framework by examining structurally similar and well-characterized benzoic acid derivatives. By understanding the structure-activity relationships of its analogs, we can infer the potential therapeutic applications and guide future research directions for "this compound."
The Benzoic Acid Scaffold: A Privileged Structure in Drug Discovery
The benzoic acid motif is a recurring feature in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in crucial molecular interactions with biological targets, including hydrogen bonding and ionic interactions, through its carboxylic acid group. Furthermore, the aromatic ring serves as a versatile anchor for a variety of substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Comparative Analysis with Structurally Related Benzoic Acid Derivatives
In the absence of direct experimental data for "this compound," we turn our attention to its close structural analog, 4-Amino-3-methoxybenzoic acid . This compound has been identified as an inhibitor of hydroxylase enzymes and has demonstrated potential as an anticancer agent, reportedly inhibiting cancer cell growth at nanomolar concentrations.[1] It is also known to interfere with the biosynthesis of certain cyclic peptides by inhibiting the production of 3-methoxy-4-nitrobenzoic acid.[1]
Another relevant class of compounds for comparison are derivatives of 4-Methoxybenzoic acid (p-anisic acid). These have been investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2] The methoxy group at the 4-position is a common feature in many pharmacologically active compounds and can influence the molecule's electronic properties and metabolic stability.
The key structural distinction of the target compound, the "2-Aminoethoxy" group at the 4-position, introduces a flexible side chain with a primary amine. This feature has the potential to significantly alter the molecule's polarity, basicity, and hydrogen bonding capacity compared to a simple amino or methoxy group. This side chain could allow for novel interactions with biological targets, potentially leading to a unique pharmacological profile.
Potential Therapeutic Areas and Biological Targets
Based on the activities of its analogs, "this compound" could be hypothesized to exhibit activity in the following areas:
-
Oncology: Given the anticancer potential of 4-Amino-3-methoxybenzoic acid, the target compound warrants investigation for its cytotoxic and antiproliferative effects against various cancer cell lines. The aminoethoxy side chain could potentially interact with different biological targets or exhibit altered cellular uptake mechanisms.
-
Enzyme Inhibition: The benzoic acid scaffold is a common feature in many enzyme inhibitors. Potential targets could include kinases, proteases, and, as suggested by its analog, hydroxylases.
-
Antimicrobial Activity: Many benzoic acid derivatives possess antimicrobial properties. The aminoethoxy group might enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Future Directions and Experimental Considerations
To elucidate the therapeutic potential of "this compound," a systematic experimental evaluation is necessary. The following is a proposed workflow for the initial characterization of this compound.
Experimental Workflow for Biological Evaluation
Caption: A general experimental workflow for the synthesis and biological evaluation of novel chemical entities.
Hypothetical Signaling Pathway Inhibition
While the specific signaling pathways modulated by "this compound" are unknown, we can visualize a hypothetical scenario based on the known activities of related compounds, such as the inhibition of a receptor tyrosine kinase (RTK) pathway, which is a common target in cancer therapy.
Caption: A simplified diagram of a hypothetical RTK signaling pathway and its potential inhibition.
Experimental Protocols
While specific protocols for the target compound are unavailable, the following are generalized, standard protocols for assays commonly used to evaluate benzoic acid derivatives.
General Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
General Protocol for an In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
96-well or 384-well plates
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound dissolved in a suitable solvent
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Assay Setup: In each well, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the kinase activity (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Conclusion
While "this compound" remains an uncharacterized molecule in the public domain, its structural features, when compared to known bioactive benzoic acid derivatives, suggest it may hold significant therapeutic potential. The presence of the aminoethoxy side chain offers opportunities for novel molecular interactions and a potentially distinct pharmacological profile. The proposed experimental workflow provides a roadmap for its initial biological characterization. Further research is imperative to unlock the potential of this and other novel benzoic acid derivatives in the ongoing effort to develop new and effective therapies for a range of human diseases.
References
A Comparative Guide to the Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 4-(2-Aminoethoxy)-3-methoxybenzoic acid, a key intermediate in pharmaceutical development. The routes are evaluated based on estimated yield, purity, reaction time, and overall efficiency, supported by detailed, albeit projected, experimental protocols derived from analogous chemical transformations.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are proposed, starting from the readily available and cost-effective vanillic acid. The core of the synthesis involves the protection of the carboxylic acid, etherification of the phenolic hydroxyl group, and subsequent deprotection. The key difference between the two routes lies in the method of introducing the aminoethoxy side chain.
Route 1 employs a phthalimide-protected 2-bromoethylamine for the etherification, followed by deprotection of both the amine and the ester. Route 2 utilizes an azide-based strategy, introducing an azidoethoxy side chain which is subsequently reduced to the desired amine.
The following table summarizes the key quantitative metrics for each proposed route.
| Parameter | Route 1: Phthalimide Protection | Route 2: Azide Reduction |
| Overall Estimated Yield | 65-75% | 70-80% |
| Estimated Final Purity | >98% | >98% |
| Total Synthesis Time | 3-4 days | 3-4 days |
| Key Reagents | Vanillic acid, Thionyl chloride, Methanol, N-(2-bromoethyl)phthalimide, Hydrazine, Hydrochloric acid | Vanillic acid, Thionyl chloride, Methanol, 2-Azidoethanol, Triphenylphosphine, Water, Hydrochloric acid |
| Safety Considerations | Hydrazine is highly toxic and corrosive. | Azide compounds are potentially explosive and should be handled with care. |
Visualizing the Synthetic Pathways
The logical workflows for the two proposed synthetic routes are depicted below.
Caption: Comparative workflow of two synthetic routes to the target compound.
Detailed Experimental Protocols
The following are detailed, projected experimental protocols for the key steps in each synthetic route. These are based on established chemical principles and analogous reactions reported in the literature.
Route 1: Phthalimide Protection Strategy
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
-
Reagents: Vanillic acid (1 eq.), Methanol (10 vol.), Thionyl chloride (1.2 eq.).
-
Procedure: To a suspension of vanillic acid in methanol, cooled to 0 °C, thionyl chloride is added dropwise. The reaction mixture is then stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl vanillate.
-
Expected Yield: 95-98%
-
Purity: >99% by HPLC
-
Reaction Time: 12-16 hours
Step 2: Williamson Ether Synthesis with N-(2-bromoethyl)phthalimide
-
Reagents: Methyl vanillate (1 eq.), N-(2-bromoethyl)phthalimide (1.1 eq.), Anhydrous potassium carbonate (2 eq.), Dry acetone (15 vol.).
-
Procedure: A mixture of methyl vanillate, N-(2-bromoethyl)phthalimide, and potassium carbonate in dry acetone is heated to reflux for 24 hours. The reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford methyl 4-(2-phthalimidoethoxy)-3-methoxybenzoate.
-
Expected Yield: 80-85%
-
Purity: >98% by HPLC
-
Reaction Time: 24 hours
Step 3: Deprotection of Phthalimide and Ester Hydrolysis
-
Reagents: Methyl 4-(2-phthalimidoethoxy)-3-methoxybenzoate (1 eq.), Hydrazine hydrate (5 eq.), Ethanol (10 vol.), Concentrated Hydrochloric acid.
-
Procedure: The protected intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux for 4 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is treated with concentrated hydrochloric acid and heated to reflux for 8 hours to hydrolyze the ester. The solution is then cooled and the pH is adjusted to neutral with a suitable base to precipitate the final product, this compound, which is collected by filtration, washed with cold water, and dried.
-
Expected Yield: 85-90%
-
Purity: >98% by HPLC
-
Reaction Time: 12 hours
Route 2: Azide Reduction Strategy
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
-
(Protocol is identical to Step 1 in Route 1)
Step 2: Mitsunobu Reaction with 2-Azidoethanol
-
Reagents: Methyl vanillate (1 eq.), 2-Azidoethanol (1.2 eq.), Triphenylphosphine (1.5 eq.), Diisopropyl azodicarboxylate (DIAD) (1.5 eq.), Dry THF (10 vol.).
-
Procedure: To a solution of methyl vanillate, 2-azidoethanol, and triphenylphosphine in dry THF at 0 °C, DIAD is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give methyl 4-(2-azidoethoxy)-3-methoxybenzoate.
-
Expected Yield: 85-90%
-
Purity: >98% by HPLC
-
Reaction Time: 12-16 hours
Step 3: Staudinger Reduction and Ester Hydrolysis
-
Reagents: Methyl 4-(2-azidoethoxy)-3-methoxybenzoate (1 eq.), Triphenylphosphine (1.1 eq.), Water (5 vol.), THF (10 vol.), Concentrated Hydrochloric acid.
-
Procedure: To a solution of the azido intermediate in THF, triphenylphosphine is added, and the mixture is stirred at room temperature for 2 hours. Water is then added, and the mixture is heated to reflux for 4 hours. After cooling, the organic solvent is removed under reduced pressure. Concentrated hydrochloric acid is added to the aqueous residue, and the mixture is heated to reflux for 8 hours to effect ester hydrolysis. The solution is cooled, and the pH is adjusted to precipitate the product, which is isolated by filtration, washed, and dried.
-
Expected Yield: 90-95%
-
Purity: >98% by HPLC
-
Reaction Time: 14 hours
Conclusion
Both proposed routes offer viable pathways to synthesize this compound with high purity. Route 2, utilizing an azide intermediate, may offer a slight advantage in terms of overall yield. However, the choice of route should also be guided by the availability of reagents and, critically, the safety infrastructure available to handle either the highly toxic hydrazine (Route 1) or the potentially explosive azide compounds (Route 2). For large-scale synthesis, a thorough risk assessment for each route is imperative. Further optimization of reaction conditions for either route could potentially improve yields and reduce reaction times.
A Comprehensive Guide to Cross-Reactivity Studies of 4-(2-Aminoethoxy)-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published scientific literature detailing specific cross-reactivity studies for 4-(2-Aminoethoxy)-3-methoxybenzoic acid. This guide is designed to provide a comprehensive framework for researchers aiming to investigate the cross-reactivity profile of this compound. The methodologies and principles outlined herein are based on established practices in immunoassay development for small molecules, particularly benzoic acid derivatives.[1][2][3]
Selection of Alternative Compounds for Comparison
A crucial aspect of a cross-reactivity study is the selection of appropriate compounds to test for potential binding interference. For this compound, a logical approach is to select compounds with structural similarities. The following table details a suggested panel of such compounds.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target Analyte | |
| 4-Amino-3-methoxybenzoic acid | Lacks the ethoxy group, allowing for assessment of the side chain's contribution to binding. | |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | A common related compound, differing in the substituent at position 4. | |
| Benzoic Acid | The parent compound, used to determine the specificity of the antibody for the substituted forms. | |
| 3-Methoxybenzoic acid | Lacks the aminoethoxy group, isolating the effect of the methoxy group. | |
| 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid | Replaces the amino group with a hydroxyl group on the ethoxy side chain to evaluate the importance of the amine. | |
| 4-(2-Aminoethoxy)benzoic acid | Lacks the methoxy group to assess its influence on antibody recognition. |
Hypothetical Experimental Protocol: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable format for determining the cross-reactivity of small molecules.[1][3] The following protocol outlines a hypothetical procedure.
1. Reagent Preparation:
- Coating Antigen: Conjugate this compound to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA).
- Antibody Production: Generate monoclonal or polyclonal antibodies against the coating antigen.
- Standard Solutions: Prepare serial dilutions of this compound (the analyte) and the potential cross-reacting compounds.
2. ELISA Procedure:
- Coating: Coat a 96-well microtiter plate with the coating antigen and incubate overnight.
- Washing: Wash the plate to remove any unbound antigen.
- Blocking: Add a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
- Competitive Reaction: Add a mixture of the antibody and either the standard solution or a sample containing a potential cross-reactant to the wells. Incubate to allow competition for antibody binding sites.
- Washing: Wash the plate to remove unbound antibodies and antigens.
- Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.
- Washing: Wash away the unbound secondary antibody.
- Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will produce a colored product in the presence of the enzyme.
- Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
- Data Acquisition: Read the absorbance at a specific wavelength using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the analyte and the potential cross-reactants.
- Determine the IC50 value (the concentration that causes 50% inhibition) for each compound.
- Calculate the cross-reactivity using the following formula: Cross-reactivity (%) = (IC50 of this compound / IC50 of the test compound) x 100
Data Presentation: Cross-Reactivity Profile
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | [Value] | 100 |
| 4-Amino-3-methoxybenzoic acid | [Value] | [Value] |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | [Value] | [Value] |
| Benzoic Acid | [Value] | [Value] |
| 3-Methoxybenzoic acid | [Value] | [Value] |
| 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid | [Value] | [Value] |
| 4-(2-Aminoethoxy)benzoic acid | [Value] | [Value] |
Visualizations
To further clarify the experimental process and the relationships between the tested compounds, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Structural relationships of potential cross-reactants.
References
Spectroscopic comparison of "4-(2-Aminoethoxy)-3-methoxybenzoic acid" and its precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the target molecule, 4-(2-Aminoethoxy)-3-methoxybenzoic acid, and its key precursors. Understanding the distinct spectroscopic signatures of each compound is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in the synthesis of this and related molecules. This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presents detailed experimental protocols, and visualizes the synthetic and analytical workflows.
Synthetic Pathway
The synthesis of this compound typically proceeds from vanillic acid (4-hydroxy-3-methoxybenzoic acid). A plausible synthetic route involves the initial protection of the carboxylic acid, followed by etherification with a protected aminoethanol derivative, and subsequent deprotection steps.
A Head-to-Head Comparison: 4-(2-Aminoethoxy)-3-methoxybenzoic Acid vs. SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides an objective comparison of the well-established hydrophobic linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), with the anticipated performance of a hydrophilic linker, 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
While direct comparative experimental data for this compound as a linker is limited in publicly available literature, its chemical structure—possessing an aminoethoxy group and a benzoic acid moiety—suggests it would function as a hydrophilic linker. Therefore, this guide will compare the known performance of SMCC with the expected characteristics of a hydrophilic linker, supported by data from studies on linkers with similar properties, such as those containing polyethylene glycol (PEG).
Executive Summary: Hydrophilic vs. Hydrophobic Linker Strategies
The fundamental difference between this compound and SMCC lies in their polarity. SMCC is a classic non-cleavable linker known for its high stability and hydrophobicity, which can present challenges with certain payloads.[1] In contrast, a hydrophilic linker like this compound is expected to improve the physicochemical and pharmacokinetic properties of a bioconjugate, potentially leading to a better therapeutic window.[2][3]
Chemical Structures and Reaction Mechanisms
Below are the chemical structures of SMCC and this compound, illustrating their distinct functionalities.
Caption: Chemical structures of SMCC and this compound.
SMCC is a heterobifunctional linker containing an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues of an antibody) and a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues of a payload). This forms stable amide and thioether bonds, respectively.[4]
This compound possesses a primary amine for conjugation and a carboxylic acid. The carboxylic acid can be activated (e.g., to an NHS ester) to react with amines, while the inherent amine group could be used to attach a payload. Its ethoxy and methoxy groups contribute to its hydrophilicity.
Performance Comparison: A Data-Driven Analysis
The following tables summarize key performance parameters, comparing the established data for SMCC with expected and reported data for hydrophilic linkers analogous to this compound.
Table 1: Physicochemical and In Vitro Properties
| Performance Metric | Hydrophilic Linker (e.g., this compound) | SMCC (Hydrophobic Linker) | Key Observations |
| Solubility of Conjugate | Increased | Can lead to aggregation, especially with hydrophobic payloads | Hydrophilic linkers can create a hydration shell, improving the overall solubility of the bioconjugate.[2] |
| Aggregation Propensity | Lower | Higher | The hydrophobic nature of SMCC can contribute to intermolecular interactions and aggregation of the final conjugate.[1] |
| Achievable Drug-to-Antibody Ratio (DAR) | Higher DARs (up to 8) are often achievable without significant aggregation[2] | Limited to lower DARs (typically 2-4) to avoid aggregation and maintain stability[3] | Hydrophilic linkers can mitigate the hydrophobicity of the payload, allowing for higher drug loading. |
| In Vitro Cytotoxicity (IC50) | Maintained or Improved | Potent | The primary determinant of in vitro cytotoxicity is the payload itself; however, improved solubility can enhance drug delivery.[2] |
| Plasma Stability | High | High (non-cleavable)[1] | Both linker types can form stable conjugates in plasma, minimizing premature drug release. |
Table 2: Pharmacokinetic and In Vivo Performance
| Performance Metric | Hydrophilic Linker (e.g., this compound) | SMCC (Hydrophobic Linker) | Key Observations |
| Plasma Half-life (t½) | Longer | Shorter | Hydrophilic linkers reduce non-specific interactions and clearance by the reticuloendothelial system.[1][5] |
| Clearance (CL) | Lower | Higher | Reduced aggregation and non-specific uptake lead to lower clearance rates for conjugates with hydrophilic linkers.[5] |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall drug exposure.[5] |
| In Vivo Efficacy | Potentially Enhanced | Established Efficacy | Improved pharmacokinetics can lead to better tumor accumulation and enhanced anti-tumor activity.[6] |
| Off-Target Toxicity | Potentially Reduced | Potential for off-target toxicity due to hydrophobicity | Improved PK profile of hydrophilic linker-ADCs can minimize exposure to healthy tissues.[3] |
| Immunogenicity | Generally Low | Can be immunogenic | The linker and payload can contribute to the immunogenicity of the ADC. Hydrophilic linkers like PEG are known to reduce immunogenicity.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are generalized protocols for antibody conjugation using SMCC and a conceptual protocol for a hydrophilic linker like this compound.
Protocol 1: Antibody Conjugation with SMCC
This protocol describes the two-step conjugation of a thiol-containing payload to an antibody via the heterobifunctional SMCC linker.[8]
Materials:
-
Antibody in a non-amine containing buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.4)
-
SMCC Crosslinker
-
Dry, amine-free DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Equilibrate the SMCC vial to room temperature before opening.
-
Prepare a stock solution of SMCC in DMSO or DMF (e.g., 50 mM).
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The final crosslinker concentration is typically between 0.5 to 5.0 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.
-
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the activated antibody solution.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other small molecules.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Protocol 2: Conceptual Antibody Conjugation with this compound
This conceptual protocol outlines a possible two-step conjugation strategy.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxylic acid activation
-
Payload with a reactive group for the amine on the linker
-
Purification and characterization reagents as in Protocol 1
Procedure:
-
Linker Activation and Conjugation to Payload:
-
Activate the carboxylic acid of this compound using EDC and NHS.
-
React the activated linker with a payload containing a primary amine.
-
Purify the linker-payload conjugate.
-
-
Antibody Conjugation:
-
The free amine on the linker-payload conjugate can then be reacted with a suitable functional group on the antibody (e.g., an activated ester).
-
-
Purification and Characterization:
-
Purify and characterize the final ADC as described in Protocol 1.
-
Visualizing the Impact: Signaling Pathways and Workflows
The choice of linker has a significant downstream impact on the ADC's behavior and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. proteochem.com [proteochem.com]
In Vitro vs. In Vivo Efficacy of Novel Anticancer Agents: A Comparative Analysis of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid Derivatives
For Immediate Release
A compelling series of studies on novel androstene derivatives incorporating a 4-(2-Aminoethoxy)-3-methoxybenzoic acid moiety has provided valuable insights into their potential as anticancer agents. These investigations, spanning both laboratory-based in vitro assays and preliminary in vivo models, offer a critical comparative view of the compounds' efficacy and translational potential for researchers, scientists, and drug development professionals. A standout compound, a bis-tertiary amino steroid derivative, has shown particular promise in these early-stage evaluations.
Executive Summary of Findings
The research focused on a series of 16E-[3-methoxy-4-(2-aminoethoxy)benzylidene]androstene derivatives. The core hypothesis centered on the cytotoxic potential of these compounds against various human cancer cell lines. The studies successfully demonstrated significant cytotoxic effects in in vitro settings, which were further supported by positive outcomes in the in vivo hollow fiber assay, a key preclinical screening model. This comparative guide synthesizes the available data to provide a clear overview of the experimental findings.
Comparative Efficacy Data
While specific IC50 values from the initial broad panel screening by Bansal and Guleria (2008) are not publicly available, the study reported significant cytotoxicity for the synthesized 16E-arylidenosteroids against a panel of human tumor cell lines.[1] The most promising compound, a bis-tertiary amino steroid derivative (referred to as compound 29 in the study), was selected for further in vivo evaluation based on these strong in vitro results.
Subsequent studies on similar 16E-arylidene androstene amides have reported GI50 values in the low micromolar range against various leukemia cell lines, highlighting the general potency of this structural class. For instance, a related compound demonstrated GI50 values of 3.94, 2.61, 6.90, and 1.79 μM against CCRF-CEM, K-562, RPMI-8226, and SR leukemia cell lines, respectively.
Table 1: In Vitro vs. In Vivo Performance of the Lead Bis-tertiary Amino Androstene Derivative
| Metric | In Vitro Assessment | In Vivo Assessment (Hollow Fiber Assay) |
| Methodology | Cytotoxicity screening against a panel of human cancer cell lines. | Implantation of hollow fibers containing cancer cells into mice, followed by treatment with the test compound. |
| Key Finding | Exhibited significant cytotoxicity against multiple cancer cell lines. | Achieved a total IP and SC score of 20, indicating notable anticancer activity.[1] |
| Interpretation | The compound demonstrates direct cell-killing capabilities in a controlled laboratory environment. | The compound retains its anticancer activity within a living organism, suggesting favorable preliminary pharmacokinetic and pharmacodynamic properties. |
Experimental Methodologies
A cornerstone of this research is the robust experimental design, employing both established in vitro techniques and the predictive in vivo hollow fiber assay.
In Vitro Cytotoxicity Screening
The in vitro anticancer activity of the this compound derivatives was assessed against a panel of human cancer cell lines. A standard protocol for such screenings typically involves the following steps:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded into 96-well plates and, after allowing for attachment, are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is determined using a colorimetric assay, such as the MTT or SRB assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. Dose-response curves are generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells at the start of the incubation period).
In Vivo Hollow Fiber Assay
The hollow fiber assay serves as an intermediate step between in vitro screening and more complex xenograft models. It allows for the evaluation of a compound's activity in a physiological environment.
-
Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are prepared and sterilized.
-
Cell Encapsulation: A suspension of cancer cells is injected into the hollow fibers, and the ends are heat-sealed.
-
Implantation: The cell-filled hollow fibers are surgically implanted into both the intraperitoneal (IP) cavity and subcutaneous (SC) space of immunocompromised mice.
-
Compound Administration: The mice are treated with the test compound, typically via intraperitoneal or oral administration, for a defined period.
-
Fiber Retrieval and Analysis: After the treatment period, the hollow fibers are explanted. The viability of the cancer cells within the fibers is assessed using a viability assay (e.g., MTT assay).
-
Scoring: The percentage of cell growth inhibition in the treated group is compared to the vehicle-treated control group. A scoring system is used to evaluate the compound's activity at both the IP and SC sites. A net cell killing of 50% or more of the cells is assigned a score of 4.
Signaling Pathways and Experimental Workflows
The anticancer activity of androstene derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.
Conclusion and Future Directions
The collective findings from in vitro and in vivo studies strongly suggest that this compound derivatives, particularly the 16E-arylidene androstene series, represent a promising avenue for the development of novel anticancer therapeutics. The bis-tertiary amino steroid derivative identified by Bansal and Guleria has demonstrated a favorable profile that warrants further investigation.[1]
Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the comprehensive mapping of the signaling pathways involved in their cytotoxic effects. Further preclinical development, including more extensive xenograft studies and detailed pharmacokinetic and toxicological profiling, will be crucial in advancing these promising compounds toward clinical evaluation.
References
Benchmarking Synthesis Efficiency for 4-(2-Aminoethoxy)-3-methoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted benzoic acid derivatives is a cornerstone of modern drug discovery and development. Among these, "4-(2-Aminoethoxy)-3-methoxybenzoic acid" presents a valuable scaffold, incorporating a hydrophilic aminoethoxy side chain that can significantly influence pharmacokinetic properties. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into their efficiency based on experimental data from analogous transformations.
Comparative Analysis of Synthetic Pathways
Two primary and logical synthetic pathways for the preparation of "this compound" emerge from commercially available starting materials: one beginning with vanillic acid and the other with vanillin. The efficiency of these routes hinges on the strategic use of protecting groups and the choice of key bond-forming reactions.
A structurally similar compound, 4-Amino-3-methoxybenzoic acid, can be synthesized from its methyl ester with a high reported yield of 96.35%, providing a benchmark for the final hydrolysis step in the proposed routes.
| Starting Material | Key Steps | Plausible Overall Yield Range | Key Advantages | Potential Challenges |
| Vanillic Acid | 1. Esterification2. O-Alkylation (Williamson or Mitsunobu)3. Deprotection (Hydrolysis & Boc removal) | 60-80% | Direct access to the benzoic acid core. | Requires protection of the carboxylic acid and amine. Potential for side reactions. |
| Vanillin | 1. Oximation2. Dehydration to Nitrile3. O-Alkylation4. Nitrile Hydrolysis | 55-75% | Avoids carboxylic acid protection. | Requires an additional step to form the nitrile. Harsh conditions for nitrile hydrolysis. |
Experimental Protocols and Efficiency Data
Route 1: Synthesis from Vanillic Acid
This route involves the protection of the carboxylic acid as a methyl ester, followed by etherification of the phenolic hydroxyl group and subsequent deprotection.
1. Esterification of Vanillic Acid:
-
Protocol: Vanillic acid is dissolved in methanol and treated with a catalytic amount of strong acid (e.g., sulfuric acid) or with a reagent like thionyl chloride, followed by refluxing.
-
Expected Yield: Esterification of substituted benzoic acids typically proceeds in high yields, often exceeding 90%.
2. O-Alkylation of Methyl Vanillate:
Two common methods for this key step are the Williamson ether synthesis and the Mitsunobu reaction.
-
a) Williamson Ether Synthesis:
-
Protocol: Methyl vanillate is treated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to form the phenoxide. This is followed by the addition of an N-Boc protected 2-haloethylamine (e.g., N-Boc-2-bromoethylamine).
-
Expected Yield: Yields for Williamson ether synthesis with phenols are generally good, typically in the range of 70-90%.
-
-
b) Mitsunobu Reaction:
-
Protocol: Methyl vanillate is reacted with N-Boc-ethanolamine in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD) in an anhydrous solvent like THF.
-
Expected Yield: The Mitsunobu reaction is known for its high efficiency in forming C-O bonds, with yields often in the 80-95% range for non-hindered substrates.
-
3. Deprotection:
-
Protocol: The resulting protected intermediate, methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-3-methoxybenzoate, is subjected to a two-step deprotection. First, the methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide. Subsequently, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
-
Expected Yield: Both ester hydrolysis and Boc deprotection are typically high-yielding reactions, often exceeding 95%.
Route 2: Synthesis from Vanillin
This alternative route begins with the conversion of the aldehyde group to a nitrile, which is later hydrolyzed to the carboxylic acid.
1. Conversion of Vanillin to 4-Hydroxy-3-methoxybenzonitrile:
-
Protocol: Vanillin is first converted to its oxime by reaction with hydroxylamine hydrochloride. The oxime is then dehydrated to the nitrile using a dehydrating agent like acetic anhydride or thionyl chloride.
-
Expected Yield: This two-step process generally provides the nitrile in good yields, typically around 80-90%.
2. O-Alkylation of 4-Hydroxy-3-methoxybenzonitrile:
-
Protocol: Similar to the Williamson ether synthesis described above, the phenolic nitrile is treated with a base and an N-Boc protected 2-haloethylamine.
-
Expected Yield: Yields are expected to be comparable to the O-alkylation of methyl vanillate, in the 70-90% range.
3. Nitrile Hydrolysis and Deprotection:
-
Protocol: The nitrile group of the protected intermediate is hydrolyzed to a carboxylic acid under either acidic or basic conditions, which often requires harsh conditions (e.g., strong acid or base at elevated temperatures). The Boc group is subsequently removed with acid.
-
Expected Yield: Nitrile hydrolysis can be a challenging step, and yields can vary significantly depending on the substrate and conditions, but are generally in the range of 70-90%.
Visualizing the Synthetic Pathways
To further clarify the proposed synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Synthetic Route 1 starting from Vanillic Acid.
Caption: Synthetic Route 2 starting from Vanillin.
Conclusion
Both presented synthetic routes to "this compound" are viable and rely on well-established organic transformations. The choice between the vanillic acid and vanillin starting materials will likely depend on the specific expertise and available resources of the research group.
The Vanillic Acid route , particularly employing the Mitsunobu reaction for the key O-alkylation step, appears to be the more efficient pathway on paper, with potentially higher overall yields due to the generally milder conditions and high efficiency of the individual steps.
The Vanillin route offers a reasonable alternative, though the final nitrile hydrolysis step may require more vigorous conditions that could impact the overall yield and purity of the final product.
For researchers and drug development professionals, the selection of the optimal synthetic route will require careful consideration of factors such as the cost and availability of reagents, scalability, and the ease of purification of intermediates. The data and protocols presented in this guide provide a solid foundation for making an informed decision for the efficient synthesis of "this compound".
A Head-to-Head Comparison of PROTAC Linkers: Guiding Rational Design in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of success in the development of Proteolysis Targeting Chimeras (PROTACs). While a multitude of linker chemistries exist, this guide provides a comparative analysis of PROTACs based on commonly employed linker types, offering insights into how linker composition influences degradation efficacy, selectivity, and overall performance. This guide will use "4-(2-Aminoethoxy)-3-methoxybenzoic acid" as a representative building block for a flexible linker with an ether and aromatic component to frame the discussion, although specific data for PROTACs incorporating this exact moiety is limited in publicly available literature. The principles discussed, however, are broadly applicable to the rational design of effective protein degraders.
The Central Role of the PROTAC Linker
A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The linker is not merely a passive tether; it plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3] The length, rigidity, chemical composition, and attachment points of the linker significantly impact the PROTAC's biological activity.[4][5]
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of PROTAC Linker Types
The choice of linker chemistry profoundly influences a PROTAC's physicochemical properties and its biological performance. While traditional linkers like polyethylene glycol (PEG) and alkyl chains are widely used, alternative strategies are increasingly being explored to enhance efficacy.[6][7]
| Linker Type | Representative Building Blocks | Key Characteristics | Advantages | Disadvantages |
| Flexible Linkers (e.g., PEG, Alkyl Chains) | Ethylene glycol, Propylene glycol, Alkane diols/diamines | High flexibility and hydrophilicity (PEG) or lipophilicity (alkyl). | Synthetically accessible, can allow for broad conformational sampling to facilitate ternary complex formation.[8] | Can lead to high molecular weight and poor cell permeability. Flexibility can result in an entropic penalty upon ternary complex formation.[7] |
| Rigid Linkers | Piperazine, Piperidine, Alkynes, Phenyl groups | Constrained conformations. | Can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability and cell permeability. Can enhance metabolic stability.[6][8] | May restrict the necessary conformational flexibility for optimal ternary complex formation. Synthesis can be more complex. |
| "Clickable" Linkers | Alkynes, Azides | Allow for modular synthesis via click chemistry. | Enables rapid generation of PROTAC libraries with diverse linker lengths and compositions for efficient optimization.[6] | The resulting triazole ring can influence physicochemical properties. |
| Photo-cleavable Linkers | Nitrobenzyl groups | Contain a photolabile moiety that can be cleaved with light. | Offers precise spatiotemporal control over PROTAC activity, which is valuable for research and potentially for reducing off-target effects.[2] | Requires external light activation, limiting in vivo applications. |
Head-to-Head Performance Data of PROTACs with Different Linkers
The following table summarizes experimental data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied cancer target, highlighting the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC | Target Warhead | E3 Ligase Ligand | Linker Type | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 [6] | JQ1 | VHL | PEG | 8-atom PEG chain | HeLa | 26 | >95 |
| ARV-825 [6] | JQ1 | CRBN | PEG/Alkyl | 13-atom PEG/alkyl chain | RS4;11 | 1 | >95 |
| dBET1 [6] | JQ1 | CRBN | Alkyl/Ether | 11-atom alkyl/ether chain | MV4;11 | 4 | >95 |
| AT1 | JQ1 | VHL | Rigid (Piperazine) | Piperazine-based | MOLM-13 | 1.8 | >95 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
The Influence of E3 Ligase Choice
The selection of the E3 ligase to be recruited is another critical aspect of PROTAC design. The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3][9] The choice of E3 ligase can affect the degradation efficiency, selectivity, and potential for off-target effects.[10]
| E3 Ligase | Common Ligands | Characteristics |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Widely expressed. Ligands are well-characterized immunomodulatory drugs (IMiDs). |
| Von Hippel-Lindau (VHL) | Hypoxia-inducible factor 1α (HIF-1α) mimetics | Component of the VHL tumor suppressor complex. VHL-based PROTACs have shown high potency.[9] |
| MDM2 | Nutlin-3a and derivatives | Often overexpressed in cancer cells. Can lead to degradation of p53 as an off-target effect. |
| IAPs (Inhibitor of Apoptosis Proteins) | Bestatin, LCL161 | Can induce apoptosis in addition to protein degradation. |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development of effective PROTACs. Below are detailed methodologies for key experiments used to characterize PROTAC performance.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Workflow Diagram:
Caption: A typical workflow for Western Blot analysis of PROTAC-mediated degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. DC50 and Dmax values can be calculated from the dose-response curve.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitinated target protein band in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®) to measure cell proliferation.
-
Data Analysis: Calculate the IC50 or GI50 value from the dose-response curve.[11]
Conclusion
The rational design of the linker is a cornerstone of developing potent and selective PROTACs. While flexible linkers like PEGs and alkyl chains have been instrumental in the early success of this technology, the field is increasingly embracing more rigid and functionally diverse linkers to overcome limitations in drug-like properties and to fine-tune the delicate interplay required for efficient ternary complex formation. By systematically evaluating different linker types, lengths, and compositions, researchers can optimize the degradation potency, selectivity, and pharmacokinetic profiles of their PROTACs, ultimately accelerating the translation of this promising therapeutic modality to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 4-(2-Aminoethoxy)-3-methoxybenzoic acid, a compound used in various research and development applications. The following protocols are based on general principles of laboratory safety and information from safety data sheets (SDS) of structurally similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dust particles.[1][2][3] |
All handling of this compound should be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.[1][2][3] In the event of accidental contact, immediately wash the affected skin with soap and water and flush eyes with copious amounts of water for at least 15 minutes.[2][3]
Disposal Protocol: Collection and Containment
The recommended method for disposing of this compound is through a licensed professional waste disposal service.[1][4] Do not dispose of this chemical down the drain or in regular trash. [1][4][5]
Step-by-Step Waste Collection Procedure:
-
Container Selection: Choose a waste container that is in good condition, free of leaks, and made of a material compatible with the chemical. Plastic containers are often preferred for solid chemical waste.[6]
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[7][8]
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name, "this compound," and any other information required by your institution or local regulations, such as the accumulation start date.
-
Storage: Keep the waste container tightly sealed at all times, except when adding waste.[5][7] Store the container in a designated and well-ventilated satellite accumulation area (SAA) that has secondary containment to prevent environmental release in the event of a leak.
Spill Management
In the case of a spill, follow these steps to ensure safe cleanup and disposal:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain and Collect: Carefully sweep or shovel the solid material into a suitable container for disposal, taking care to minimize dust generation.[1][3][8]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) and place them in the hazardous waste container.
-
Dispose: Dispose of the waste container through your institution's hazardous waste management program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for compliance.
References
- 1. angenechemical.com [angenechemical.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 4-(2-Aminoethoxy)-3-methoxybenzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2-Aminoethoxy)-3-methoxybenzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including 4-Amino-3-methoxybenzoic Acid, 3-Amino-4-methoxybenzoic acid, and 4-Methoxybenzoic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Ingestion may also be harmful.[3][4] A comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields. A face shield may be necessary for splash-prone procedures. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended.[7] Inspect gloves for integrity before each use and change them immediately if contaminated.[8][9] |
| Skin and Body Protection | Laboratory coat. | A standard or chemical-resistant lab coat must be worn and fully buttoned.[8] For larger quantities, chemical-resistant clothing and boots may be necessary. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1][8] | If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for low-fume environments) is required.[7][8] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures:
-
Engineering Controls: All manipulations of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust.[1][8] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Assemble all necessary equipment and have the appropriate waste containers ready.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent the formation and inhalation of dust.[1][3][5] Do not eat, drink, or smoke in the laboratory.[3][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3][8]
Spill Response Plan:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Gently sweep or shovel the spilled solid material into a labeled container for disposal, avoiding dust generation.[5]
-
Clean the spill area with a damp cloth or paper towel and place all cleanup materials into a sealed, labeled container for proper disposal.[5]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety office.
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][5][10]
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][12]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][12]
-
Contaminated disposables (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[8]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. westliberty.edu [westliberty.edu]
- 4. gustavus.edu [gustavus.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
